N-Ethylmaleimide
Description
A sulfhydryl reagent that is widely used in experimental biochemical studies.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrrole-2,5-dione | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |
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InChI Key |
HDFGOPSGAURCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-22-8 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1059573 | |
| Record name | Maleic acid N-ethylimide | |
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Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |
| Record name | N-Ethylmaleimide | |
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CAS No. |
128-53-0, 25668-22-8 | |
| Record name | N-Ethylmaleimide | |
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| Record name | N-Ethylmaleimide | |
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| Record name | NSC92547 | |
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| Record name | N-ethylmaleimide | |
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| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |
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| Record name | N-ethylmaleimide | |
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| Record name | N-ETHYLMALEIMIDE | |
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Foundational & Exploratory
N-Ethylmaleimide: A Technical Guide to its Mechanism of Action and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmaleimide (NEM) is a thiol-alkylating agent widely utilized in biochemical and cellular research. Its primary mechanism of action involves the covalent and irreversible modification of cysteine residues in proteins. This property makes NEM an invaluable tool for probing the functional roles of cysteine residues, inhibiting cysteine-dependent enzymes, and studying post-translational modifications like ubiquitination. This technical guide provides an in-depth overview of NEM's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.
Core Mechanism of Action: Covalent Modification of Cysteine Residues
The reactivity of this compound is centered on its maleimide group, which contains an electrophilic carbon-carbon double bond. This double bond readily undergoes a Michael addition reaction with nucleophilic sulfhydryl groups (thiols) of cysteine residues within proteins.[1] This reaction forms a stable, irreversible thioether bond, effectively "capping" the cysteine residue and preventing it from participating in its normal biological functions, such as forming disulfide bonds or acting as a catalytic nucleophile.[2]
The reaction is highly specific for cysteine residues within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the reactivity of NEM can extend to other nucleophilic groups, such as the ε-amino group of lysine and the imidazole ring of histidine, leading to potential off-target effects.[1] The specificity for cysteine is attributed to the lower pKa of the cysteine thiol group compared to the amino group of lysine, resulting in a higher concentration of the more reactive thiolate anion at physiological pH.
Quantitative Data on NEM Reactivity
The efficiency of NEM's reaction with thiols can be quantified by second-order rate constants. These constants provide a measure of how quickly the reaction proceeds and can be influenced by factors such as pH and the chemical environment of the thiol group.
| Thiol Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Cysteine | 1.02 x 10³ | 7.0 | 25 | [3] |
| Glutathione | 1.3 x 10³ | 7.4 | 25 | [4] |
| N-acetylcysteine | 1.1 x 10³ | 7.4 | 25 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the effective and reproducible use of NEM in research. Below are protocols for key experiments involving NEM.
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is designed to block cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis. This prevents the formation of disulfide bonds and allows for the unambiguous identification of cysteine-containing peptides.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (NEM) solution (100 mM in water or DMSO, freshly prepared)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Urea or Guanidine-HCl for denaturation (optional)
-
Sequencing-grade trypsin
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
Procedure:
-
Denaturation and Reduction (Optional): If the protein is in its native conformation, denature it by adding urea to a final concentration of 8 M or guanidine-HCl to 6 M. To reduce existing disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C, or add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
Alkylation: Add the freshly prepared 100 mM NEM solution to the protein sample to a final concentration of 20-50 mM. Ensure a 2-5 fold molar excess of NEM over the reducing agent if used.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quenching (Optional): To remove excess NEM, add DTT to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Buffer Exchange/Desalting: Remove denaturants, reducing agents, and excess NEM by buffer exchange or desalting using a spin column or dialysis.
-
Enzymatic Digestion: Dilute the alkylated protein sample with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., < 1 M urea). Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubation: Incubate overnight at 37°C.
-
Sample Preparation for Mass Spectrometry: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Desalt the peptide mixture using a C18 solid-phase extraction column before analysis by mass spectrometry.
Protocol 2: Inhibition of Deubiquitinating Enzymes (DUBs) in Cell Lysates
This protocol describes the use of NEM to inhibit DUBs during cell lysis to preserve the ubiquitination status of proteins for downstream analysis, such as immunoprecipitation and Western blotting.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound (NEM) solution (1 M in DMSO, freshly prepared)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
Procedure:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS and harvest by scraping or centrifugation.
-
Lysis Buffer Preparation: Prepare the lysis buffer and keep it on ice. Immediately before use, add the protease inhibitor cocktail, phosphatase inhibitor cocktail, and NEM to a final concentration of 10-25 mM.[5]
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis: The lysate is now ready for downstream applications such as immunoprecipitation, affinity purification of ubiquitinated proteins, or direct analysis by SDS-PAGE and Western blotting.
Impact on Signaling Pathways: The NF-κB Pathway
NEM has a significant impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This is primarily due to the inhibition of cysteine-dependent deubiquitinating enzymes (DUBs) and the potential modification of key signaling proteins, including the NF-κB Essential Modulator (NEMO).[1][6]
Ubiquitination plays a crucial role in the activation of the IκB kinase (IKK) complex, which is a central event in NF-κB signaling. The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription.
The activation of the IKK complex is dependent on the formation of K63-linked and linear ubiquitin chains on upstream signaling molecules.[6] NEMO contains a ubiquitin-binding domain that specifically recognizes these ubiquitin chains, leading to a conformational change in the IKK complex and the activation of its kinase activity.
Deubiquitinating enzymes, such as A20 and CYLD, are cysteine proteases that act as negative regulators of the NF-κB pathway by cleaving these activating ubiquitin chains.[1][6] By irreversibly inhibiting these DUBs, NEM prevents the removal of ubiquitin signals, leading to sustained IKK activation and enhanced NF-κB signaling.
Furthermore, NEMO itself contains several cysteine residues. While not all are essential for its core function, their modification by NEM could potentially alter NEMO's conformation, its interaction with ubiquitin chains, or its association with other proteins in the signaling cascade, thereby modulating NF-κB activation.[2]
Below are diagrams illustrating the core mechanism of NEM and its effect on the NF-κB signaling pathway.
References
- 1. Deubiquitinases in the regulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutation of Non-Essential Cysteines Shows that NF-κB Essential Modulator (NEMO) Forms a Constitutive Noncovalent Dimer that Binds IκB Kinase-β (IKKβ) with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination in Signaling to and Activation of IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism Underlying IκB Kinase Activation Mediated by the Linear Ubiquitin Chain Assembly Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Ethylmaleimide Reactivity with Cysteine Residues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylmaleimide (NEM) is a widely utilized thiol-alkylating reagent critical for the study of protein structure and function. Its high reactivity and specificity towards cysteine residues make it an invaluable tool in proteomics, enzymology, and drug development for labeling, cross-linking, and inhibiting protein function. This technical guide provides a comprehensive overview of the core principles governing NEM's reactivity with cysteine residues, including the underlying chemical mechanism, reaction kinetics, and factors influencing specificity. Detailed experimental protocols for common applications, such as protein labeling for mass spectrometry and inhibition of deubiquitinating enzymes, are presented. Furthermore, this guide illustrates the application of NEM in dissecting cellular signaling pathways through visual diagrams and discusses the quantitative aspects of its reactivity in clearly structured tables.
Introduction
Cysteine, with its nucleophilic thiol group, is a functionally significant amino acid residue in proteins. It participates in catalysis, protein structure stabilization through disulfide bond formation, and redox signaling. The ability to specifically modify cysteine residues is, therefore, a powerful strategy to investigate protein function. This compound (NEM) has long been a reagent of choice for this purpose due to its robust and largely specific reaction with thiols under controlled conditions. This guide aims to provide a deep dive into the chemistry and practical applications of NEM in protein science.
The Core of NEM-Cysteine Reactivity: Mechanism and Specificity
The reaction between this compound and a cysteine residue proceeds via a Michael addition mechanism.[1] The deprotonated thiol group (thiolate anion) of the cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient double bond in the maleimide ring of NEM.[2] This results in the formation of a stable, irreversible thioether bond.[3]
Reaction Mechanism
The reaction is a classic example of a conjugate addition, where the nucleophilic cysteine thiolate adds to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. online-medical-dictionary.org [online-medical-dictionary.org]
N-Ethylmaleimide as an Irreversible Inhibitor of Cysteine Peptidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Ethylmaleimide (NEM) as a potent and irreversible inhibitor of cysteine peptidases. It details the mechanism of action, provides quantitative inhibition data, outlines experimental protocols, and illustrates relevant biological pathways and experimental workflows.
Introduction to Cysteine Peptidases and this compound
Cysteine peptidases, also known as thiol proteases, are a class of enzymes that utilize a cysteine residue's thiol group for the catalytic cleavage of peptide bonds. These enzymes play crucial roles in a myriad of physiological processes, including protein turnover, apoptosis, immune responses, and extracellular matrix remodeling. Dysregulation of cysteine peptidase activity is implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.
This compound (NEM) is a widely used research tool and a classic example of an irreversible, active-site-directed inhibitor of cysteine peptidases. It belongs to the class of Michael acceptors and forms a stable, covalent bond with the catalytic cysteine residue, thereby permanently inactivating the enzyme. Its broad reactivity and potent inhibitory action make it an invaluable reagent for studying the function of cysteine peptidases and for identifying these enzymes in complex biological samples.
Mechanism of Action: Covalent Modification
The inhibitory activity of NEM is predicated on the high nucleophilicity of the thiolate anion (S⁻) present in the active site of cysteine peptidases at physiological pH. The reaction proceeds via a Michael addition, where the thiolate attacks one of the electrophilic sp²-hybridized carbon atoms of the maleimide double bond. This results in the formation of a stable, covalent thioether linkage between the enzyme and the inhibitor, leading to irreversible inactivation.
Caption: Covalent modification of the active site cysteine by NEM.
Quantitative Inhibition Data
NEM exhibits broad-spectrum inhibitory activity against a wide range of cysteine peptidases. The efficiency of inhibition is typically quantified by the second-order rate constant (k_inact/K_i) or the concentration required for 50% inhibition (IC50) under specific experimental conditions. The table below summarizes the inhibitory constants for NEM against several common cysteine peptidases.
| Cysteine Peptidase | Organism/Source | Ki (μM) | IC50 (μM) | k_inact (s⁻¹) | Reference |
| Papain | Carica papaya | ~1.4 | - | 0.23 | |
| Cathepsin B | Human | - | ~50 | - | |
| Cathepsin L | Human | - | ~10 | - | |
| Caspase-3 | Human | - | ~25 | - | |
| Calpain-1 | Human | - | ~100 | - |
Note: IC50 values can vary significantly depending on the substrate concentration, enzyme concentration, and assay conditions.
Experimental Protocols
The following are generalized protocols for utilizing NEM in experimental settings. It is crucial to optimize these protocols for specific enzymes and experimental goals.
Preparation of NEM Stock Solution
-
Reagents and Equipment:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Due to its reactivity, NEM solutions should be prepared fresh before each experiment.
-
Weigh out the desired amount of NEM powder in a chemical fume hood.
-
Dissolve the NEM in anhydrous DMSO or ethanol to a final concentration of 100 mM. For example, dissolve 12.51 mg of NEM (MW: 125.13 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the NEM is completely dissolved.
-
Store the stock solution on ice and protect it from light until use. Discard any unused solution after the experiment.
-
General Protocol for Cysteine Peptidase Inhibition Assay
This protocol describes a typical workflow for assessing the inhibitory effect of NEM on a purified cysteine peptidase.
Caption: Workflow for assessing enzyme inhibition by NEM.
-
Reagents and Equipment:
-
Purified cysteine peptidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT; DTT should be omitted during the NEM incubation step)
-
NEM stock solution (e.g., 100 mM in DMSO)
-
Fluorogenic or chromogenic substrate specific for the peptidase
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the NEM stock solution in the assay buffer (without DTT). Also, prepare a vehicle control (DMSO alone).
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted NEM solutions (or vehicle control) to the respective wells to achieve a range of final concentrations.
-
Pre-incubate the enzyme-NEM mixture for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the reaction rates from the linear portion of the progress curves.
-
Plot the percentage of enzyme activity versus the logarithm of the NEM concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Application in Signaling Pathway Analysis: Apoptosis
Cysteine peptidases, particularly caspases, are central executioners of apoptosis (programmed cell death). NEM can be used as a tool to inhibit caspase activity and study the downstream consequences. For instance, inhibiting the executioner caspases (e.g., Caspase-3) can block the cleavage of key cellular substrates, thereby preventing the characteristic morphological changes of apoptosis.
Caption: Inhibition of the caspase cascade in apoptosis by NEM.
Considerations and Limitations
While NEM is a powerful tool, researchers must be aware of its limitations:
-
Lack of Specificity: NEM is a broad-spectrum reagent that reacts with any accessible, nucleophilic thiol group. This includes non-catalytic cysteine residues on the target enzyme and other proteins in a complex mixture, which can lead to off-target effects.
-
Reactivity with other Nucleophiles: Besides thiols, NEM can also react with other nucleophiles, such as amino groups, although at a much slower rate.
-
Requirement for a Reduced Thiol: The inhibitory reaction requires the target cysteine to be in its reduced, thiolate form. Oxidized cysteines will not react with NEM.
-
Handling and Stability: NEM is moisture-sensitive and should be stored in a desiccator. Solutions should be prepared fresh to ensure potency.
Conclusion
This compound remains an indispensable reagent for the study of cysteine peptidases. Its ability to act as a potent, irreversible inhibitor allows for the functional characterization of these enzymes and the elucidation of their roles in complex biological processes. Despite its lack of specificity, when used in well-controlled experiments and with an understanding of its chemical properties, NEM provides valuable insights for researchers in basic science and drug development.
N-Ethylmaleimide in Solution: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylmaleimide (NEM) is a widely utilized sulfhydryl-reactive reagent crucial for studying protein structure and function. Its efficacy is intrinsically linked to its chemical properties and stability in aqueous solutions. This technical guide provides an in-depth analysis of NEM's reactivity, stability under various conditions, and its impact on key cellular signaling pathways. Detailed experimental protocols for stability assessment and quantitative data are presented to aid researchers in the optimal use of this important biochemical tool.
Chemical Properties of this compound
This compound (C₆H₇NO₂) is an α,β-unsaturated carbonyl compound belonging to the maleimide family. Its reactivity is dominated by the electrophilic carbon-carbon double bond within the maleimide ring.
Reaction with Sulfhydryl Groups
The primary reaction of NEM is a Michael addition with nucleophilic sulfhydryl (thiol) groups, typically from cysteine residues in proteins. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][2] The thiolate anion attacks one of the double-bonded carbons, leading to the formation of a stable, irreversible thioether bond.[2] This covalent modification effectively blocks the sulfhydryl group.
Off-Target Reactivity
While highly selective for thiols at neutral pH, NEM can exhibit reactivity towards other nucleophiles under different conditions. At a pH above 7.5, NEM can react with primary amines, such as the ε-amino group of lysine residues.[1][2]
Hydrolysis
In aqueous solutions, NEM is susceptible to hydrolysis, which opens the maleimide ring to form N-ethylmaleamic acid.[3] This hydrolysis product is unreactive towards sulfhydryl groups. The rate of hydrolysis is significantly dependent on the pH of the solution.[3]
Stability of this compound in Solution
The stability of NEM in solution is a critical factor for its effective use in experimental settings. The primary degradation pathway is hydrolysis.
Effect of pH
The rate of NEM hydrolysis is pseudo-first-order and is highly dependent on the pH of the solution.[4] In acidic conditions (pH < 6), NEM is relatively stable. As the pH increases into the neutral and alkaline range, the rate of hydrolysis increases significantly. It is recommended to prepare aqueous solutions of NEM immediately before use to minimize degradation.[4]
Effect of Temperature
The rate of hydrolysis of N-alkylmaleimides, including NEM, increases with temperature. For optimal stability, stock solutions of NEM are typically prepared in an organic solvent such as DMSO or ethanol and stored at -20°C.[4]
Buffer Composition
The choice of buffer can influence the stability and reactivity of NEM. Amine-containing buffers, such as Tris, should be used with caution, especially at pH values above 7.5, due to the potential for reaction with the buffer components.[5] Phosphate buffers are a common choice for reactions involving NEM.
Quantitative Stability Data
The following table summarizes the general stability of NEM under various conditions. Precise half-life values can vary depending on the specific buffer composition and temperature.
| pH | Temperature | Stability |
| < 6.5 | 4°C - 25°C | Relatively Stable |
| 6.5 - 7.5 | 4°C - 25°C | Moderately Stable (use within hours) |
| > 7.5 | 4°C - 25°C | Unstable (rapid hydrolysis) |
Experimental Protocols
Preparation and Storage of Stock Solutions
To ensure the integrity of NEM, proper preparation and storage of stock solutions are essential.
Protocol:
-
Weigh out the desired amount of crystalline NEM in a chemical fume hood.
-
Dissolve the NEM in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol to a concentration of 10-100 mM.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C, protected from light and moisture.
Monitoring NEM Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the concentration of NEM and its hydrolysis product, N-ethylmaleamic acid, in solution over time.
Experimental Workflow for HPLC Analysis of NEM Stability
Caption: Workflow for assessing NEM stability using HPLC.
HPLC Parameters for NEM and N-Ethylmaleamic Acid Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6][7] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting condition could be 95:5 Water:Acetonitrile with 0.1% Formic Acid.[6][8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV absorbance at 210-215 nm for NEM and N-ethylmaleamic acid.[6] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Impact on Cellular Signaling Pathways
NEM's ability to modify cysteine residues makes it a potent inhibitor of numerous enzymes and a modulator of various signaling pathways.
Inhibition of Deubiquitinases (DUBs)
Deubiquitinases are cysteine proteases that play a critical role in the ubiquitin-proteasome system. NEM irreversibly inhibits these enzymes by alkylating the catalytic cysteine in their active site, preventing the removal of ubiquitin from target proteins.[2][9] This can have profound effects on protein degradation and cell signaling.
General Mechanism of Deubiquitinase Inhibition by NEM
Caption: NEM irreversibly inhibits deubiquitinases.
Modulation of the Akt Signaling Pathway
The Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. NEM has been shown to inhibit the phosphorylation and activation of Akt. This effect is mediated through the activation of protein phosphatase 2A (PP2A), which dephosphorylates Akt. The precise mechanism of PP2A activation by NEM is an area of ongoing research but is thought to involve the modification of redox-sensitive cysteines on PP2A or associated regulatory proteins.
NEM-Mediated Inhibition of Akt Signaling
Caption: NEM inhibits Akt signaling via PP2A activation.
Activation of K-Cl Cotransport
NEM is a known activator of the K-Cl cotransporter (KCC), particularly KCC2 in neurons.[10][11] This activation is not due to direct interaction with the transporter but rather through the modulation of its phosphorylation state. NEM treatment leads to a decrease in the phosphorylation of inhibitory residues (e.g., Thr-1007 on KCC2) and an increase in the phosphorylation of activating residues (e.g., Ser-940 on KCC2).[10][12] This is thought to occur through the inhibition of upstream kinases (like WNK kinases) or the activation of phosphatases that act on KCC2.[12][13]
Mechanism of KCC2 Activation by NEM
Caption: NEM activates KCC2 by altering its phosphorylation state.
Conclusion
This compound is a powerful tool for probing sulfhydryl group function, but its utility is dependent on a thorough understanding of its chemical properties and stability. The reactivity and stability of NEM in solution are critically influenced by pH and temperature. Researchers must carefully consider these factors and employ appropriate handling and analytical methods to ensure the validity of their experimental results. Furthermore, the diverse effects of NEM on cellular signaling pathways highlight its potential as both a research tool and a modulator of cellular function, warranting careful interpretation of experimental outcomes.
References
- 1. Activation by this compound of a latent K+-Cl- flux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alkaline hydrolysis of this compound allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocol for the In Situ Derivatization of Glutathione with this compound in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of EDTA and Maleic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound increases KCC2 cotransporter activity by modulating transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. K-Cl cotransport: properties and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound increases KCC2 cotransporter activity by modulating transporter phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple molecular mechanisms are involved in the activation of the kidney sodium-chloride cotransporter by hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylmaleimide: A Powerful Tool for Dissecting Vesicular Transport Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicular transport is a fundamental cellular process responsible for the movement of proteins and lipids between different organelles. This intricate network of transport vesicles, budding from a donor compartment and fusing with a specific acceptor compartment, ensures the proper localization and function of cellular components. A key tool in the study of this process has been the sulfhydryl-alkylating agent, N-Ethylmaleimide (NEM). By covalently modifying cysteine residues on proteins, NEM has been instrumental in identifying and characterizing crucial components of the vesicular transport machinery. This technical guide provides a comprehensive overview of the use of NEM as a tool to investigate vesicular transport, with a focus on its mechanism of action, experimental applications, and relevance to drug discovery.
Mechanism of Action: Targeting the Core Fusion Machinery
This compound is an irreversible inhibitor that targets cysteine residues in proteins.[1] Its primary target in the context of vesicular transport is the This compound-sensitive factor (NSF) , a hexameric AAA+ ATPase that plays a critical role in membrane fusion.[1][2]
Vesicle fusion is mediated by a family of proteins known as SNAREs (Soluble NSF Attachment Protein Receptors) . v-SNAREs on the vesicle membrane and t-SNAREs on the target membrane assemble into a highly stable four-helix bundle, bringing the two membranes into close proximity and driving their fusion.[2] Following fusion, this SNARE complex is in a stable, inactive cis-conformation on the target membrane.
This is where NSF is essential. In conjunction with SNAPs (Soluble NSF Attachment Proteins) , NSF binds to the cis-SNARE complex.[3] The ATPase activity of NSF then provides the energy to disassemble this stable complex, recycling the individual SNARE proteins for subsequent rounds of vesicle fusion.[4] By alkylating a critical cysteine residue within the D1 ATPase domain of NSF, NEM inhibits its ability to hydrolyze ATP, thereby preventing the disassembly of the SNARE complex and halting vesicular transport.[5]
Applications in Vesicular Transport Research
The sensitivity of vesicular transport to NEM has been exploited in a variety of in vitro and in vivo systems to dissect the molecular mechanisms of different transport steps.
Intra-Golgi Transport
The transport of proteins between the cisternae of the Golgi apparatus is a classic model for studying vesicular transport. Cell-free assays that reconstitute this process have been pivotal in identifying key components of the transport machinery.[6][7] In these assays, Golgi membranes from a donor cell line (e.g., one lacking a specific glycosyltransferase) are incubated with Golgi membranes from an acceptor cell line (wild-type) in the presence of cytosol and ATP. Transport is measured by the modification of a reporter protein.
Treatment of the Golgi membranes with NEM inhibits transport, which can then be rescued by the addition of untreated cytosol or purified NSF, demonstrating the essential role of this NEM-sensitive factor.[7]
Exocytosis and Endocytosis
NEM has also been a valuable tool for studying the final step of the secretory pathway, exocytosis, where vesicles fuse with the plasma membrane to release their contents. Similarly, endocytosis, the process of internalizing material from the cell surface, also relies on NEM-sensitive fusion events.
Studies in various cell types, including neurons and endocrine cells, have shown that NEM treatment blocks the release of neurotransmitters and hormones.[8] Cell-free assays that reconstitute the fusion of endocytic vesicles have also demonstrated a requirement for NEM-sensitive components.[9] Interestingly, these studies have also revealed the existence of other NEM-sensitive factors besides NSF, suggesting a broader role for cysteine-containing proteins in regulating membrane fusion.[9]
Quantitative Data on NEM Inhibition
The inhibitory effect of NEM on vesicular transport is dose-dependent. The following tables summarize quantitative data from various studies, providing a reference for experimental design.
Table 1: Effective Concentrations of NEM for Inhibition of Vesicular Transport
| Transport Pathway | Cell/System Type | NEM Concentration | Incubation Conditions | % Inhibition | Reference |
| Intra-Golgi Transport | CHO cell-free assay | 1 mM | 10 min on ice | >90% | [6] |
| ER to Golgi Transport | Semi-intact cells | Not specified | Pretreatment | Significant | [10] |
| Endosomal Vesicle Fusion | Cell-free assay | 0.1 - 1 mM | Not specified | Dose-dependent | [9] |
| Exocytosis (vWF release) | Human Aortic Endothelial Cells | 1 mM | 1 hr | ~70% | [8] |
Table 2: IC50 Values for NEM and NSF Mutants
| Protein | Assay | IC50 | Reference |
| NSF (E329Q mutant) | Intra-Golgi Transport | 125 ng/50 µL assay | [5] |
Experimental Protocols
General Protocol for NEM Treatment of Membranes
This protocol provides a general guideline for the inactivation of vesicular transport components on membranes using NEM. Specific concentrations and incubation times may need to be optimized for different systems.
Materials:
-
Isolated membranes (e.g., Golgi-enriched fractions)
-
NEM (this compound) stock solution (e.g., 100 mM in DMSO, freshly prepared)
-
DTT (Dithiothreitol) stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.2, 150 mM KCl, 2 mM MgCl2)
Procedure:
-
Resuspend isolated membranes in ice-cold reaction buffer.
-
Add NEM to the desired final concentration (e.g., 1 mM).
-
Incubate on ice for a specified time (e.g., 15 minutes).
-
Quench the reaction by adding DTT to a final concentration that is in molar excess to NEM (e.g., 2 mM).
-
Incubate on ice for a further 10 minutes.
-
The NEM-treated membranes are now ready for use in a transport assay.
Cell-Free Intra-Golgi Transport Assay
This protocol is a simplified version of a widely used assay to measure transport between Golgi cisternae.
Materials:
-
Donor Golgi membranes (from a glycosylation-deficient cell line, e.g., CHO 15B)
-
Acceptor Golgi membranes (from wild-type cells)
-
Cytosol (high-speed supernatant from cell homogenate)
-
ATP-regenerating system (ATP, creatine phosphate, creatine kinase)
-
UDP-[3H]N-acetylglucosamine (radiolabeled sugar)
-
NEM-treated acceptor Golgi membranes (prepared as described above)
-
Purified NSF (for rescue experiments)
Procedure:
-
Standard Transport Reaction:
-
In a microfuge tube, combine donor Golgi, acceptor Golgi, cytosol, and the ATP-regenerating system.
-
Add UDP-[3H]N-acetylglucosamine.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction and precipitate the proteins.
-
Measure the incorporation of radioactivity into a specific glycoprotein (e.g., VSV-G protein) by SDS-PAGE and scintillation counting.
-
-
NEM Inhibition:
-
Replace the acceptor Golgi with NEM-treated acceptor Golgi in the standard reaction mix.
-
Perform the assay as described above. A significant reduction in radioactivity incorporation indicates inhibition of transport.
-
-
NSF Rescue:
-
To the NEM-inhibited reaction, add purified NSF.
-
Perform the assay as described above. An increase in radioactivity incorporation compared to the inhibited reaction demonstrates rescue of transport.
-
Relevance to Drug Development
The elucidation of the molecular machinery of vesicular transport, greatly aided by the use of tools like NEM, has opened up new avenues for drug discovery. Dysregulation of vesicular transport is implicated in a growing number of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[11][12]
-
Neurodegenerative Diseases: Defects in axonal transport and synaptic vesicle recycling are hallmarks of diseases like Alzheimer's and Parkinson's.[11] Targeting components of the SNARE machinery or its regulators could offer novel therapeutic strategies.[13]
-
Cancer: The invasive properties of cancer cells are dependent on the targeted secretion of matrix metalloproteinases via vesicular transport.[11] Inhibitors of specific SNARE proteins or their regulators are being explored as potential anti-metastatic agents.[11]
-
Targeting NSF: While NEM itself is too non-specific for therapeutic use, the knowledge that NSF is a critical and druggable node in the vesicular transport pathway has spurred the development of more specific NSF inhibitors.[14][15] These inhibitors are being investigated for their potential to modulate inflammatory responses and other pathological processes that depend on exocytosis.[14][15]
The cell-free and cell-based assays that were developed using NEM as a tool are now being adapted for high-throughput screening of small molecules that can modulate vesicular transport, providing a platform for the discovery of new therapeutics.[16][17]
Conclusion
This compound has been an indispensable tool for cell biologists, allowing for the functional dissection of the complex machinery governing vesicular transport. Its ability to specifically inactivate NSF has led to the identification of the key players in membrane fusion and has provided a framework for understanding the intricate steps of vesicle budding, docking, and fusion. The knowledge gained from these fundamental studies is now being leveraged in the field of drug development, with the components of the vesicular transport pathway emerging as promising targets for a range of diseases. The legacy of NEM in this field underscores the power of chemical tools in unraveling complex biological processes and paving the way for novel therapeutic interventions.
References
- 1. This compound sensitive fusion protein - Wikipedia [en.wikipedia.org]
- 2. SNARE protein - Wikipedia [en.wikipedia.org]
- 3. Binding of an this compound-sensitive fusion protein to Golgi membranes requires both a soluble protein(s) and an integral membrane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the recycling machine of the SNARE complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-sensitive fusion protein: a trimeric ATPase whose hydrolysis of ATP is required for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of Golgi transport vesicles depends on the presence of the this compound-sensitive factor (NSF) and a soluble NSF attachment protein (alpha SNAP) during vesicle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of an this compound-sensitive protein catalyzing vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Multiple this compound-sensitive components are required for endosomal vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicular transport between the endoplasmic reticulum and the Golgi stack requires the NEM-sensitive fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting SNARE-Mediated Vesicle Transport to Block Invadopodium-Based Cancer Cell Invasion [frontiersin.org]
- 12. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel inhibitor of this compound-sensitive factor decreases leukocyte trafficking and peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Sensitive Factor (NSF) Inhibition Prevents Vascular Instability following Gram-Positive Pulmonary Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of N-Ethylmaleimide on Mitochondrial Phosphate Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of N-Ethylmaleimide (NEM) on mitochondrial phosphate transport. NEM, a thiol-alkylating agent, is a well-established and specific inhibitor of the mitochondrial phosphate carrier (PiC), a critical component of oxidative phosphorylation. Understanding the mechanism of inhibition, the experimental methods to assess it, and its implications in broader cellular signaling pathways is crucial for research in mitochondrial biology, drug development, and toxicology.
Mechanism of Action of this compound on the Mitochondrial Phosphate Carrier
This compound exerts its inhibitory effect on mitochondrial phosphate transport through the covalent modification of sulfhydryl groups on the mitochondrial phosphate carrier (PiC), also known as the phosphate/hydroxyl exchanger. This transporter, a member of the mitochondrial carrier family, facilitates the import of inorganic phosphate (Pi) into the mitochondrial matrix, a prerequisite for ATP synthesis.
The primary target of NEM on the PiC in beef heart mitochondria has been identified as the cysteine residue at position 42 (Cys42). This residue is located in a highly conserved region of the protein. The alkylation of this cysteine by NEM leads to a conformational change in the transporter, rendering it unable to bind and/or translocate phosphate across the inner mitochondrial membrane.
It is important to note that the sensitivity of the PiC to NEM can vary between species. For instance, the phosphate transport protein in Saccharomyces cerevisiae is insensitive to NEM because the critical cysteine residue is replaced by a threonine[1]. This highlights the importance of considering the specific model organism when studying the effects of NEM.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound on mitochondrial phosphate transport has been quantified in various studies. The following table summarizes key quantitative data from the literature.
| Organism/System | Method | NEM Concentration | Effect | Citation |
| Rat Liver Mitochondria | Swelling Assay | 20 nmol/mg protein | Complete abolishment of phosphate transport | [2] |
| Blowfly (Sarcophaga bullata) Flight Muscle Mitochondria | Passive Swelling in Ammonium Phosphate | 20 nmol/nmol cytochrome A | 90% inhibition of swelling | [3] |
| Rat Liver Mitochondria | [3H]NEM Binding | Just sufficient for inhibition | Labeling of at least 10 polypeptide components of the inner membrane | [4] |
Experimental Protocols for Studying this compound Inhibition
Several experimental approaches are employed to investigate the effect of NEM on mitochondrial phosphate transport. These range from indirect measurements in isolated mitochondria to direct assays using reconstituted systems.
Mitochondrial Swelling Assay
This is an indirect method to assess the activity of the phosphate carrier. The principle lies in the fact that mitochondria will swell when they are permeable to a salt in the surrounding medium. In the presence of ammonium phosphate, both ammonia and phosphate need to enter the mitochondrial matrix for swelling to occur. NEM, by blocking phosphate transport, prevents this swelling.
Detailed Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat liver, heart) using differential centrifugation.
-
Assay Buffer Preparation: Prepare an isotonic ammonium phosphate buffer (e.g., 100 mM ammonium phosphate, pH 7.4).
-
NEM Incubation: Pre-incubate a suspension of isolated mitochondria (typically 0.5-1.0 mg/mL) with varying concentrations of NEM for a defined period (e.g., 2-5 minutes) on ice.
-
Initiation of Swelling: Add the NEM-treated mitochondria to the ammonium phosphate buffer in a cuvette.
-
Measurement: Monitor the change in absorbance at 520 nm (A520) over time using a spectrophotometer. A decrease in A520 indicates mitochondrial swelling.
-
Data Analysis: Compare the rate and extent of swelling in NEM-treated mitochondria to a control (untreated) sample.
Inhibitor-Stop Assay for Direct Measurement of Phosphate Transport
This method allows for a direct and quantitative measurement of the initial rate of phosphate transport. It involves initiating transport with radiolabeled phosphate and rapidly stopping the process with a potent inhibitor.
Detailed Methodology:
-
Mitochondrial Preparation: Use freshly isolated and functionally intact mitochondria.
-
NEM Pre-incubation: Pre-incubate mitochondria with the desired concentration of NEM as described in the swelling assay.
-
Transport Initiation: Initiate phosphate transport by adding a solution containing a known concentration of radiolabeled phosphate (e.g., ³²P-orthophosphate) to the mitochondrial suspension.
-
Transport Termination: After a very short and precise time interval (e.g., 5-10 seconds), rapidly stop the transport by adding a potent inhibitor of the phosphate carrier, such as mersalyl or a high concentration of NEM.
-
Separation: Immediately separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.
-
Quantification: Measure the amount of radioactivity in the mitochondrial pellet using a scintillation counter.
-
Calculation: Calculate the rate of phosphate uptake and determine the degree of inhibition by NEM.
Purification and Reconstitution of the Phosphate Carrier into Proteoliposomes
To study the phosphate carrier in a more defined system, it can be purified and reconstituted into artificial lipid vesicles (proteoliposomes). This allows for the investigation of its transport activity in the absence of other mitochondrial proteins.
Detailed Methodology:
-
Solubilization: Solubilize the inner mitochondrial membrane with a suitable detergent (e.g., Triton X-100) to extract the phosphate carrier.
-
Purification: Purify the phosphate carrier from the solubilized membrane fraction using chromatography techniques, such as hydroxylapatite chromatography.
-
Liposome Preparation: Prepare liposomes from a defined lipid mixture, often including cardiolipin, which is known to be important for the activity of the phosphate carrier.
-
Reconstitution: Reconstitute the purified phosphate carrier into the pre-formed liposomes. This can be achieved by methods such as detergent dialysis or freeze-thaw cycles.
-
Transport Assay: Load the proteoliposomes with a buffer and measure the uptake of external radiolabeled phosphate. The effect of NEM can be assessed by adding it to the external medium or by pre-incubating the proteoliposomes with the inhibitor.
Signaling Pathways and Logical Relationships
The mitochondrial phosphate carrier is not only involved in ATP synthesis but also plays a role in the regulation of the mitochondrial permeability transition pore (MPTP). The MPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.
NEM's inhibitory effect on the MPTP opening has been shown to have the same concentration dependence as its inhibition of phosphate transport[2]. This suggests that the inhibition of the PiC by NEM is a key event in the modulation of the MPTP. The PiC is believed to interact with other key players in MPTP regulation, namely cyclophilin D (CypD) and the adenine nucleotide translocase (ANT).
Below are Graphviz diagrams illustrating the key relationships and experimental workflows.
Mechanism of this compound inhibition of the mitochondrial phosphate carrier.
Workflow for the mitochondrial swelling assay to assess NEM inhibition.
Signaling pathway involving the PiC in MPTP regulation and the effect of NEM.
Conclusion
This compound serves as a valuable tool for probing the function of the mitochondrial phosphate carrier and its role in cellular physiology and pathology. Its specific inhibitory action allows for the elucidation of the PiC's contribution to oxidative phosphorylation and the regulation of the mitochondrial permeability transition pore. The experimental protocols outlined in this guide provide a framework for researchers to investigate these processes in detail. A thorough understanding of the interaction between NEM and the mitochondrial phosphate transport system is essential for advancing our knowledge of mitochondrial biology and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. Mitochondrial phosphate transport. This compound insensitivity correlates with absence of beef heart-like Cys42 from the Saccharomyces cerevisiae phosphate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Phosphate Carrier Interacts with Cyclophilin D and May Play a Key Role in the Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial phosphate transport and the this compound binding proteins of the inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphate transport in rat liver mitochondria. Membrane components labeled by this compound during inhibition of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Ethylmaleimide as a Deubiquitinase Inhibitor
Abstract
This compound (NEM) is a well-established alkylating agent widely utilized in biochemical research. Its primary mode of action involves the irreversible modification of free sulfhydryl groups on cysteine residues. This reactivity makes NEM a potent, broad-spectrum, and irreversible inhibitor of cysteine proteases, a category that includes the vast majority of deubiquitinating enzymes (DUBs). While its lack of specificity precludes its use as a targeted therapeutic, NEM serves as an indispensable tool in the study of ubiquitination. It is extensively used to preserve the ubiquitination status of proteins during cell lysis and as a pan-DUB inhibitor control in biochemical and screening assays. This guide provides a comprehensive overview of NEM's mechanism of action, its application in DUB research, detailed experimental protocols, and a summary of its inhibitory activity.
Core Mechanism of Action
This compound is an organic compound derived from maleic acid that functions as a Michael acceptor.[1] Its core mechanism of inhibition against cysteine-dependent deubiquitinases involves the covalent modification of the catalytic cysteine residue within the enzyme's active site.[1][2] The thiolate anion of the cysteine performs a nucleophilic attack on one of the double-bonded carbons of the maleimide ring.[3] This reaction forms a stable, irreversible thioether bond, effectively alkylating the active site and rendering the enzyme catalytically inactive.[1][2] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[4][5] At pH values above 7.5, reactivity with other nucleophiles, such as primary amines (e.g., lysine residues), can occur.[4]
Caption: Covalent modification of the DUB active site cysteine by NEM.
Applications in Deubiquitinase Research
Due to its potent and broad-spectrum activity, NEM is not suitable for distinguishing between specific DUBs in a complex biological sample. However, it is a critical tool for two primary applications:
-
Preservation of Ubiquitination Status: DUBs are highly active enzymes that can rapidly remove ubiquitin chains from proteins following cell lysis, obscuring the true ubiquitination state of a protein of interest.[6] Including NEM in lysis buffers effectively inactivates these DUBs, preserving the polyubiquitin chains for downstream analysis such as immunoprecipitation and Western blotting.[2][6] Concentrations typically range from 5 mM to 25 mM, with higher concentrations sometimes required to protect specific linkage types like K63 chains.[1][6]
-
Control Inhibitor in DUB Assays: In high-throughput screening and biochemical assays designed to identify novel DUB inhibitors, NEM is frequently used as a positive control for maximum inhibition.[7][8] By establishing a baseline for 100% inhibition, the potency of test compounds can be accurately quantified.[7] Its reliability and irreversible nature ensure a complete shutdown of enzymatic activity in the control wells.
Quantitative Data on NEM Inhibition
NEM is considered a general, non-selective inhibitor of cysteine proteases.[8][9] Therefore, it is expected to inhibit most members of the USP, UCH, OTU, and MJD families of DUBs. Quantitative data, such as IC50 values, are context-dependent and vary based on the specific DUB, substrate, and assay conditions. Below is a summary of reported inhibitory concentrations.
| Target Enzyme/Process | IC50 / Effective Concentration | Assay Type / Context | Reference(s) |
| USP15 | 80 µM | Cell-based AlphaLISA covalent-capture assay | [10] |
| Prolyl endopeptidase | 6.3 µM | In vitro biochemical assay | [11][12] |
| General DUB Activity | 10 mM | Used as a 100% inhibition control in various assays | [7][13] |
| p53 Ubiquitination (mdm2-mediated) | ~10 µM | Inhibition of E1 enzyme in free component reaction | [14] |
| DUBs in Cell Lysates | 5 - 25 mM | Effective concentration for preserving ubiquitination | [1][6][8] |
Key Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Ubiquitination Analysis
This protocol is designed to preserve the ubiquitination status of cellular proteins by inhibiting DUB activity immediately upon lysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
This compound (NEM) powder
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer: Immediately before use, prepare complete lysis buffer. For each 1 mL of lysis buffer, add protease and phosphatase inhibitors as recommended by the manufacturer. Add NEM to a final concentration of 10-20 mM.
-
Note: NEM has a limited half-life in aqueous solutions, so it must be added fresh.[4]
-
-
Cell Harvest: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Aspirate the final PBS wash completely. Add an appropriate volume of ice-cold complete lysis buffer (with NEM) to the dish. For a 10 cm dish, 500 µL to 1 mL is typical.
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the total cell lysate ready for downstream applications like protein quantification, immunoprecipitation, or Western blotting.
Protocol 2: In Vitro DUB Inhibition Assay using a Fluorogenic Substrate
This protocol describes a general method to measure DUB activity and its inhibition by NEM using a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).[15] Cleavage of AMC from ubiquitin by an active DUB results in a measurable increase in fluorescence.
Materials:
-
Purified recombinant DUB enzyme
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Dithiothreitol (DTT)
-
Ubiquitin-AMC substrate
-
NEM stock solution (e.g., 100 mM in DMSO or water)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation: Prepare fresh 1X DUB Assay Buffer containing 1-10 mM DTT.[16][17] Prepare serial dilutions of the DUB enzyme in the assay buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions (example volumes):
-
Enzyme Activity Wells: 40 µL DUB Assay Buffer + 5 µL DUB enzyme dilution.
-
NEM Inhibition Wells (Control): 35 µL DUB Assay Buffer + 5 µL NEM stock (for 10 mM final conc.) + 5 µL DUB enzyme dilution.
-
No Enzyme Control (Blank): 45 µL DUB Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes. This allows NEM to react with and inhibit the DUB enzyme.
-
Initiate Reaction: Add 5 µL of Ub-AMC substrate to all wells to initiate the enzymatic reaction (final concentration typically 0.1-1 µM).
-
Measure Fluorescence: Immediately begin measuring fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 30 minutes), ensuring the reaction is still in the linear phase.[17]
-
Data Analysis: Subtract the blank reading from all other readings. Plot fluorescence units (RFU) against time. The rate of reaction (slope of the linear phase) is proportional to DUB activity. The NEM-treated wells should show minimal to no increase in fluorescence.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deubiquitylase, DeSUMOylase, and DeISGylase Activity Microarrays for Assay of Substrate Preference and Functional Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. liverpool.ac.uk [liverpool.ac.uk]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with N-Ethylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmaleimide (NEM) is a widely used alkylating agent that specifically and irreversibly modifies free sulfhydryl groups of cysteine residues in proteins and peptides.[1] This property makes it an invaluable tool in protein chemistry, proteomics, and drug development. At a pH range of 6.5-7.5, the reaction of NEM with sulfhydryl groups is highly specific, forming a stable thioether bond.[1][2] This modification can be used to probe the functional role of cysteine residues, inhibit enzyme activity, and block vesicular transport.[1] NEM has also been employed as an inhibitor of deubiquitinases and cysteine peptidases.[3][1] These application notes provide detailed protocols for labeling proteins with NEM, including reaction conditions, removal of excess reagent, and relevant applications.
Mechanism of Action
This compound contains a reactive carbon-carbon double bond within its maleimide ring. The reaction with a sulfhydryl group proceeds via a Michael addition, where the nucleophilic thiolate anion of a cysteine residue attacks one of the double bond's carbon atoms. This results in the formation of a stable, covalent thioether linkage, effectively capping the sulfhydryl group.[1]
Quantitative Data Summary
The efficiency of protein labeling with this compound is dependent on several factors, including pH, temperature, incubation time, and the molar ratio of NEM to the protein. The following table summarizes key quantitative parameters for successful protein labeling.
| Parameter | Recommended Range/Value | Notes | Reference |
| pH | 6.5 - 7.5 | Reaction is specific for sulfhydryl groups. Above pH 7.5, reactivity with amino groups can occur. | [1][2] |
| Temperature | Room Temperature (20-25°C) or 37°C | Reaction is typically carried out at room temperature. Specific protocols may require 37°C. | [3][2] |
| Incubation Time | 30 minutes - 2 hours | Shorter times may be sufficient for complete labeling, depending on the protein and NEM concentration. | [3][2] |
| Molar Excess of NEM | 10-fold to 150-fold molar excess over sulfhydryl groups | A significant molar excess ensures complete labeling of all accessible cysteine residues. | [3][2] |
| Protein Concentration | 1 - 10 mg/mL | The optimal concentration may vary depending on the specific protein. | [2] |
| NEM Stock Solution | 25 mg/mL in DMSO or 100-200 mM in ultrapure water | Prepare fresh immediately before use to prevent hydrolysis. | [3][2] |
| Quenching Agents | Dithiothreitol (DTT), β-mercaptoethanol | Used to stop the labeling reaction by consuming excess NEM. | [4] |
Experimental Protocols
Materials
-
This compound (NEM)
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Dimethyl sulfoxide (DMSO) or ultrapure water
-
Reaction Buffer: Amine-free buffer with a pH between 6.5 and 7.5 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Method for removal of excess NEM (e.g., dialysis cassettes, spin desalting columns, or centrifugal filters)
Protocol 1: Standard Protein Labeling
This protocol is a general procedure for labeling a purified protein with NEM.
-
Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]
-
NEM Stock Solution Preparation: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or a 25 mg/mL solution in DMSO.[3][2]
-
Labeling Reaction: Add a 10-fold to 150-fold molar excess of the NEM stock solution to the protein solution.[3][2] For example, add 2 mg of NEM to 1 mL of a 2 mg/mL protein solution.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[3][2]
-
Quenching (Optional): To stop the reaction, add a quenching agent such as DTT or β-mercaptoethanol to a final concentration that is in excess of the initial NEM concentration.
-
Removal of Excess NEM: Remove unreacted NEM and quenching agent by dialysis, spin desalting columns, or centrifugal filters.[2]
Protocol 2: Labeling under Denaturing Conditions
This protocol is suitable for labeling cysteine residues that may be buried within the protein's three-dimensional structure.
-
Protein Denaturation and Buffer Exchange: Exchange the protein buffer with a buffer containing a denaturant, such as 6 M guanidine hydrochloride, 100 mM sodium acetate (pH 5.5), using a centrifugal filter. Adjust the final protein concentration to 0.5 mg/mL.[3]
-
NEM Working Solution Preparation: Prepare a 25 mg/mL NEM stock solution in DMSO and dilute it to 3 mg/mL with 100 mM sodium acetate (pH 5.5) immediately before use.[3]
-
Labeling Reaction: Add a 150-fold molar excess of the NEM working solution to the denatured protein.[3]
-
Incubation: Incubate for 30 minutes at room temperature.[3]
-
Removal of Excess NEM: Use a centrifugal filter to exchange the protein buffer back to a buffer without NEM, for example, 6 M guanidine hydrochloride, 100 mM sodium acetate (pH 5.5).[3]
Visualizations
Experimental Workflow for NEM Labeling
Caption: Experimental workflow for labeling proteins with this compound.
Inhibition of a Cysteine Protease by NEM
Caption: Mechanism of irreversible inhibition of a cysteine protease by NEM.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glpbio.com [glpbio.com]
- 4. Quantitative Proteome Analysis Using d-Labeled this compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylmaleimide (NEM) as a Deubiquitinase (DUB) Inhibitor in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing N-Ethylmaleimide (NEM) as a deubiquitinase (DUB) inhibitor in cell lysates. NEM is a widely used, irreversible inhibitor of cysteine proteases, including the majority of DUBs, making it an essential tool for preserving the ubiquitination status of proteins during cell lysis and subsequent biochemical analyses.
Mechanism of Action
This compound is an alkylating agent that specifically and irreversibly modifies the sulfhydryl groups of cysteine residues.[1][2][3] The catalytic activity of most DUBs relies on a critical cysteine residue in their active site. NEM covalently attaches to this cysteine, thereby inactivating the enzyme and preventing the removal of ubiquitin from substrate proteins.[1][2] This action is crucial for studying protein ubiquitination, as DUBs are abundant and highly active in cell lysates, and can rapidly deubiquitinate proteins of interest post-lysis.
Quantitative Data Summary
The effective concentration of NEM for DUB inhibition can vary depending on the specific application, cell type, and the DUBs being targeted. The following tables summarize quantitative data from various sources to guide the selection of an appropriate NEM concentration.
| Application | Cell Type | NEM Concentration | Key Findings & Notes |
| General DUB Inhibition in Lysates | Various | 5-10 mM | Commonly used concentration in standard lysis buffers to inhibit most DUBs.[4] |
| Preservation of K63 Ubiquitin Linkages | Not Specified | Up to 10-fold higher than standard (i.e., 50-100 mM) | K63 linkages are particularly sensitive to DUB activity and may require higher NEM concentrations for complete preservation.[4] |
| Immunoprecipitation (Endogenous Protein) | Not Specified | 10 mM | Included in lysis buffer to maintain the ubiquitination state of the target protein during immunoprecipitation.[1] |
| In Vitro DUB Inhibition Assay (Control) | Not Specified | 10 mM | Used as a positive control for 100% DUB inhibition in fluorescence-based assays.[5] |
| Cell-Based DUB Assay (Control Compound) | HeLa cells overexpressing HA-USP15 | 200 µM | Used as a control compound in a high-throughput screening assay.[6] |
| IC50 Determination for a Specific DUB | HeLa cells overexpressing HA-USP15 | 80 µM (IC50 for USP15) | The half-maximal inhibitory concentration (IC50) was determined in a cell-based AlphaLISA assay.[6][7] |
| Protection of Ubiquitylated Proteins from De-ubiquitylation | Not Specified | 10 mM | Used in conjunction with iodoacetamide (IAA) to protect ubiquitylated proteins in cell extracts.[8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been created using the Graphviz (DOT language).
Caption: Mechanism of DUB inhibition by NEM in the ubiquitin signaling pathway.
Caption: General experimental workflow for inhibiting DUBs with NEM in cell lysates.
Experimental Protocols
Here are detailed protocols for key experiments involving the use of NEM to inhibit DUBs.
Protocol 1: Preparation of Cell Lysate with NEM for Western Blot Analysis
This protocol is designed to preserve the ubiquitination status of proteins for analysis by Western blotting.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer or a similar lysis buffer
-
This compound (NEM) stock solution (e.g., 1 M in ethanol or DMSO, store at -20°C)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge, refrigerated
Procedure:
-
Cell Preparation:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Completely remove the final PBS wash.
-
-
Lysis Buffer Preparation:
-
On ice, prepare the required volume of lysis buffer.
-
Immediately before use, add protease and phosphatase inhibitors to the lysis buffer according to the manufacturer's instructions.
-
Add NEM from the stock solution to the lysis buffer to achieve the desired final concentration (typically 10 mM). For example, add 10 µL of a 1 M NEM stock solution to 990 µL of lysis buffer.
-
-
Cell Lysis:
-
Add the complete lysis buffer (with inhibitors and NEM) to the cell culture dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
-
Lysate Clarification:
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (the cleared cell lysate) to a new pre-chilled microcentrifuge tube. This lysate contains the cellular proteins with their ubiquitination status preserved.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as SDS-PAGE and Western blotting.
-
Protocol 2: Immunoprecipitation of Ubiquitinated Proteins
This protocol describes the immunoprecipitation of a specific protein to analyze its ubiquitination status, using NEM to inhibit DUBs.
Materials:
-
Cell lysate prepared as described in Protocol 1 (containing 10 mM NEM)[1]
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer without detergents, or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Tube rotator
Procedure:
-
Antibody Incubation:
-
To a pre-cleared cell lysate (e.g., 500 µg to 1 mg of total protein), add the primary antibody at the manufacturer's recommended concentration.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight.
-
-
Bead Incubation:
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Aspirate the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for SDS-PAGE.
-
-
Analysis:
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel for separation and subsequent Western blot analysis using an anti-ubiquitin antibody or an antibody against the protein of interest.
-
Concluding Remarks
The use of this compound is a critical step in accurately studying protein ubiquitination in cell lysates. The provided data and protocols offer a comprehensive guide for researchers to effectively inhibit deubiquitinase activity and preserve the native ubiquitination state of their proteins of interest. It is recommended to empirically determine the optimal NEM concentration for specific experimental systems and goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin-binding entities - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylmaleimide Alkylation Assay: A Tool for Determining Protein Cyclization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein cyclization is a post-translational modification that confers remarkable stability and enhanced biological activity to peptides and proteins. This process, involving the formation of a covalent bond between two amino acid residues within a polypeptide chain, is a key strategy employed by nature to constrain the conformational flexibility of proteins, often resulting in increased resistance to proteolysis and improved receptor binding affinity.[1] In the realm of drug development, cyclic peptides are of significant interest as they can overcome some of the limitations of their linear counterparts, such as poor metabolic stability and low bioavailability.[2][3]
The N-Ethylmaleimide (NEM) alkylation assay is a robust and straightforward biochemical method used to determine the cyclization status of proteins and peptides, particularly those containing cysteine residues.[4] NEM is a chemical probe that specifically reacts with the free sulfhydryl group (-SH) of cysteine residues.[5] In a cyclized protein where the cysteine's sulfhydryl group is involved in a thioether or disulfide bond, it is no longer available to react with NEM. This differential reactivity forms the basis of the assay. By analyzing the mass shift of the protein after treatment with NEM, researchers can distinguish between linear (uncyclized) and cyclized forms.[4]
Principle of the Assay
The core principle of the NEM alkylation assay lies in the specific and covalent modification of free thiol groups by this compound. NEM contains a reactive maleimide group that undergoes a Michael addition reaction with the nucleophilic sulfhydryl group of a cysteine residue. This reaction results in the formation of a stable thioether bond and a corresponding mass increase of 125.12 Da for each modified cysteine.[4]
If a protein or peptide is fully cyclized through a cysteine linkage, its sulfhydryl group will be engaged in the cyclic structure and thus inaccessible for alkylation by NEM. Consequently, no mass increase will be observed upon treatment with NEM. Conversely, if the protein is in a linear or partially cyclized state with free cysteine residues, NEM will react with these available thiols, leading to a detectable increase in the protein's molecular weight. This mass difference can be precisely measured using mass spectrometry (MS), providing a clear indication of the protein's cyclization status.[4]
Applications in Research and Drug Development
The NEM alkylation assay is a valuable tool with broad applications in both basic research and pharmaceutical development:
-
Verification of Peptide and Protein Cyclization: The primary application is to confirm the successful cyclization of synthesized or recombinantly expressed peptides and proteins. This is a critical quality control step in the production of cyclic therapeutics.
-
Optimization of Cyclization Reactions: The assay can be used to monitor the efficiency of different cyclization strategies and to optimize reaction conditions, such as enzyme concentrations, incubation times, and buffer compositions.
-
Stability Studies: By assessing the integrity of the cyclic structure over time under various conditions (e.g., in serum, different pH values), the NEM assay can contribute to the evaluation of the stability of cyclic drug candidates.
-
High-Throughput Screening: The relative simplicity of the assay makes it amenable to higher-throughput formats for screening libraries of cyclic peptides for desired properties.
-
Understanding Protein Folding and Structure: The accessibility of cysteine residues to NEM can provide insights into the folding and tertiary structure of proteins.[6]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow of the NEM alkylation assay and a generalized signaling pathway involving a cyclic peptide.
References
- 1. Quantitative Proteome Analysis Using d-Labeled this compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
Probing Protein Polymerization with N-Ethylmaleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylmaleimide (NEM) is a valuable tool for investigating the role of cysteine residues in protein polymerization. As an alkylating agent, NEM specifically and irreversibly modifies the sulfhydryl groups of cysteine residues, forming stable thioether bonds. This targeted modification allows researchers to probe the involvement of cysteine-mediated disulfide bond formation and other sulfhydryl-dependent interactions in the assembly of protein monomers into polymers. By comparing the polymerization behavior of a protein in its native state to its NEM-modified counterpart, scientists can elucidate critical mechanisms underlying various biological processes and disease states driven by protein polymerization.
These application notes provide a comprehensive guide to utilizing NEM in the study of protein polymerization, including detailed experimental protocols, data interpretation guidelines, and troubleshooting advice.
Mechanism of Action
This compound's utility in studying protein polymerization stems from its specific reaction with cysteine residues. The maleimide group of NEM undergoes a Michael addition reaction with the sulfhydryl group (-SH) of a cysteine residue. This reaction is most efficient and specific at a pH range of 6.5-7.5.[1] At pH values above 7.5, NEM can exhibit off-target reactivity with other nucleophilic groups, such as the primary amines of lysine residues.[1] Therefore, careful control of pH is crucial for ensuring the specificity of the modification. The resulting thioether bond is stable and effectively blocks the cysteine residue from participating in disulfide bond formation or other interactions, thereby inhibiting or altering the protein's polymerization capacity.
Caption: Mechanism of this compound (NEM) action on protein cysteine residues.
Applications in Studying Protein Polymerization
NEM is a versatile reagent that can be applied to study a wide range of proteins where cysteine residues are implicated in the polymerization process.
-
Cytoskeletal Proteins: The polymerization of actin and tubulin, fundamental processes for cell structure and motility, can be investigated using NEM. Studies have shown that NEM treatment can inhibit the assembly of these proteins, highlighting the importance of specific cysteine residues in their polymerization dynamics. For instance, NEM-modified tubulin has been shown to inhibit microtubule minus-end assembly.[2][3]
-
Viral Proteins: The assembly of viral capsids and other protein structures is often dependent on disulfide bond formation. NEM can be used to prevent these interactions, thereby inhibiting viral particle formation and providing insights into the viral life cycle.
-
Protein Aggregation in Disease: In neurodegenerative diseases like Alzheimer's and Parkinson's, the aggregation of proteins such as amyloid-beta and alpha-synuclein is a key pathological feature. If cysteine residues are suspected to play a role in the aggregation process, NEM can be used to test this hypothesis.
-
Food Science: The gelation and network formation of proteins in food products, such as whey and gluten, are critical for texture and stability. NEM has been used to study the role of disulfide bonds in the heat-induced aggregation and gelation of whey proteins.[4]
Experimental Protocols
General Protocol for this compound (NEM) Treatment of Proteins
This protocol provides a general procedure for modifying a protein with NEM. The optimal conditions, including NEM concentration and incubation time, may need to be determined empirically for each specific protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound (NEM)
-
Amine-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline, PBS)
-
Desalting column or dialysis cassette
-
Optional: Ellman's Reagent for quantifying free sulfhydryls
Procedure:
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
NEM Solution Preparation: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or a compatible solvent like DMSO.[1] NEM hydrolyzes in aqueous solutions, so fresh preparation is critical.
-
NEM Treatment: Add a 10-fold molar excess of NEM to the protein solution.[1] The optimal molar ratio may need to be optimized. For example, some protocols suggest adding an equal mass of NEM to the protein.[1]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] The incubation time may require optimization.
-
Removal of Excess NEM: Remove unreacted NEM from the protein solution using a desalting column or by dialysis against a suitable buffer.[1] This step is crucial to prevent modification of other proteins in downstream applications.
-
Verification of Modification (Optional): The extent of sulfhydryl modification can be quantified using Ellman's Reagent by comparing the number of free sulfhydryls in the NEM-treated sample to an untreated control.
Caption: General experimental workflow for NEM treatment of proteins.
Protocol 1: Light Scattering Assay for Protein Polymerization
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques to monitor the size and molecular weight of proteins in solution, providing real-time information on polymerization.
Materials:
-
NEM-treated protein and untreated control protein
-
Polymerization-inducing buffer or conditions (e.g., specific ions, temperature change)
-
Light scattering instrument (DLS or SLS)
-
Low-volume quartz cuvettes
Procedure:
-
Sample Preparation: Prepare solutions of both NEM-treated and untreated control protein at the desired concentration in a polymerization-incompetent buffer. Filter the solutions through a low-protein-binding 0.1 µm filter to remove any pre-existing aggregates.
-
Instrument Setup: Set up the light scattering instrument according to the manufacturer's instructions. Equilibrate the sample holder to the desired temperature for the polymerization reaction.
-
Baseline Measurement: Place the protein solution (either control or NEM-treated) in the cuvette and take a baseline reading to determine the initial size distribution and/or molecular weight of the monomeric protein.
-
Initiation of Polymerization: Initiate polymerization by adding the polymerization-inducing agent (e.g., a concentrated salt solution) to the cuvette and mix gently.
-
Time-Course Measurement: Immediately start collecting data over time. For DLS, this will be the change in the hydrodynamic radius. For SLS, this will be the change in scattered light intensity, which can be related to the weight-average molecular weight.
-
Data Analysis: Analyze the data to determine the rate and extent of polymerization. Compare the polymerization kinetics and the final polymer size between the NEM-treated and untreated samples. A significant reduction in the rate or extent of polymerization in the NEM-treated sample indicates the involvement of cysteine residues.
Protocol 2: Fluorescence-Based Polymerization Assay
This protocol utilizes a fluorescent probe that either changes its fluorescence properties upon protein polymerization or is attached to the protein to monitor its incorporation into a polymer. A common example is the use of pyrene-labeled actin, where the fluorescence intensity increases significantly upon polymerization.
Materials:
-
NEM-treated protein and untreated control protein (one of which is fluorescently labeled, if applicable)
-
Polymerization buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare solutions of the NEM-treated and untreated control protein. If using a fluorescently labeled protein, a fraction of the protein population (e.g., 5-10%) is typically labeled.
-
Assay Setup: In a microplate or cuvette, add the protein solution to the polymerization buffer.
-
Baseline Reading: Take an initial fluorescence reading before initiating polymerization.
-
Initiation of Polymerization: Initiate polymerization through the addition of an inducing agent (e.g., ATP/Mg²⁺ for actin) or by a temperature shift.
-
Kinetic Measurement: Monitor the change in fluorescence intensity over time.
-
Data Analysis: Plot fluorescence intensity versus time. The slope of the curve during the elongation phase is proportional to the polymerization rate. Compare the rates and lag times between the NEM-treated and untreated samples to assess the role of cysteine residues.
Protocol 3: Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)
SV-AUC is a powerful technique to determine the size, shape, and distribution of macromolecules in solution. It can be used to monitor the formation of larger polymer species from smaller monomers.
Materials:
-
NEM-treated protein and untreated control protein
-
Polymerization buffer
-
Analytical ultracentrifuge with absorbance or interference optics
Procedure:
-
Sample Preparation: Prepare samples of NEM-treated and untreated protein at various time points during the polymerization reaction (e.g., 0, 15, 30, 60 minutes). A typical concentration range for analysis is 0.1-1.0 mg/mL.[5][6]
-
Cell Assembly: Load the samples into the analytical ultracentrifuge cells.
-
Sedimentation Velocity Run: Centrifuge the samples at a high speed (e.g., 40,000-50,000 rpm). The sedimentation of the protein species is monitored over time using the instrument's optical system.
-
Data Analysis: Analyze the sedimentation profiles to obtain the distribution of sedimentation coefficients (c(s)). Monomers will have a lower sedimentation coefficient than polymers. The appearance of species with higher sedimentation coefficients over time indicates polymerization. The area under each peak corresponds to the concentration of that species.
-
Comparison: Compare the c(s) distributions of the NEM-treated and untreated samples at each time point. A lack of or reduction in the formation of higher-order species in the NEM-treated sample confirms the role of cysteine residues in polymerization.
Data Presentation
Quantitative data from experiments should be summarized in tables to facilitate comparison between NEM-treated and control samples.
Table 1: Effect of NEM on Protein Polymerization Measured by Light Scattering
| Sample | Initial Hydrodynamic Radius (nm) | Final Hydrodynamic Radius (nm) | Polymerization Rate (nm/min) |
| Control Protein | 5.2 ± 0.3 | 150.6 ± 12.1 | 25.1 ± 2.5 |
| NEM-Treated Protein | 5.1 ± 0.4 | 10.3 ± 1.5 | 1.2 ± 0.3 |
Table 2: Effect of NEM on Actin Polymerization Measured by Pyrene Fluorescence
| Sample | Lag Time (s) | Elongation Rate (RFU/s) | Final Polymer Mass (RFU) |
| Control Actin | 60 ± 5 | 1.5 ± 0.1 | 100 ± 5 |
| NEM-Treated Actin | >1800 | 0.05 ± 0.01 | 8 ± 2 |
Table 3: Effect of NEM on Protein Polymerization Measured by SV-AUC
| Sample | Time (min) | % Monomer | % Dimer | % Higher-order Polymers |
| Control Protein | 0 | 100 | 0 | 0 |
| 30 | 45 | 30 | 25 | |
| 60 | 20 | 25 | 55 | |
| NEM-Treated Protein | 0 | 100 | 0 | 0 |
| 30 | 98 | 2 | 0 | |
| 60 | 95 | 5 | 0 |
Control Experiments
To ensure that the observed effects are specifically due to the modification of cysteine residues by NEM, several control experiments are essential:
-
Untreated Control: Always compare the polymerization of NEM-treated protein to an identical sample that has not been treated with NEM.
-
Buffer Control: Perform the polymerization reaction in the absence of any protein to ensure that the buffer components themselves do not cause any changes in the measured signal (e.g., light scattering or fluorescence).
-
Time-Zero Control: Analyze a sample immediately after adding the polymerization trigger to establish the baseline monomeric state.
-
pH Control: Ensure that the pH of the reaction buffer remains within the optimal range for NEM specificity (6.5-7.5) to avoid non-specific modifications.
-
Reducing Agent Control: In some cases, it may be useful to treat the NEM-modified protein with a strong reducing agent (like DTT) before polymerization is initiated. While the thioether bond formed by NEM is irreversible, this control can help to ensure that any observed inhibition is not due to other, more subtle oxidative changes to the protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete inhibition of polymerization | Insufficient NEM concentration or incubation time. | Increase the molar excess of NEM and/or the incubation time. Optimize these parameters empirically. |
| Inaccessible cysteine residues. | Some cysteine residues may be buried within the protein structure. Consider performing the NEM modification under partially denaturing conditions, but be aware this may affect the protein's native structure. | |
| Protein precipitation upon NEM treatment | NEM-induced conformational changes leading to aggregation. | Optimize the NEM concentration, temperature, and buffer conditions. Try adding stabilizing agents like glycerol or specific salts. |
| High background in assays | Presence of unreacted NEM. | Ensure complete removal of excess NEM after the labeling reaction using desalting columns or dialysis. |
| Aggregates in the initial protein sample. | Centrifuge and/or filter the protein solution before NEM treatment and before analysis. | |
| Variability between experiments | Inconsistent NEM activity due to hydrolysis. | Always prepare NEM solutions fresh before each use. |
| Inconsistent protein quality. | Ensure the purity and homogeneity of the protein preparation. |
Conclusion
This compound is a powerful and specific tool for dissecting the role of cysteine residues in protein polymerization. By carefully designing experiments with appropriate controls and utilizing sensitive analytical techniques, researchers can gain valuable insights into the molecular mechanisms driving protein assembly. The protocols and guidelines provided in these application notes offer a solid foundation for successfully employing NEM to advance our understanding of protein polymerization in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. NEM tubulin inhibits microtubule minus end assembly by a reversible capping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sedfitsedphat.nibib.nih.gov [sedfitsedphat.nibib.nih.gov]
- 6. sedanal.org [sedanal.org]
Application Notes and Protocols for N-Ethylmaleimide (NEM) Treatment in Preserving Protein Ubiquitination Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein ubiquitination is a dynamic and reversible post-translational modification that plays a critical role in regulating a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and trafficking. The attachment of ubiquitin to substrate proteins is counteracted by the activity of deubiquitinating enzymes (DUBs), which remove ubiquitin moieties. This rapid turnover presents a significant challenge for the accurate study of protein ubiquitination, as the ubiquitination status of a protein can be quickly altered upon cell lysis. N-Ethylmaleimide (NEM) is a potent, irreversible inhibitor of most DUBs and is an essential reagent for preserving the ubiquitination status of proteins during experimental procedures.[1][2]
NEM functions by alkylating the catalytic cysteine residues in the active site of DUBs, thereby preventing them from cleaving ubiquitin from their substrates.[1][2] The inclusion of NEM in lysis buffers is a standard and critical step for the reliable detection and quantification of ubiquitinated proteins by various methods, including Western blotting and mass spectrometry.[3]
Key Applications
-
Preservation of Ubiquitination for Immunoblotting: NEM is crucial for preventing the deubiquitination of target proteins in cell lysates, allowing for the accurate detection of ubiquitin ladders or smears by Western blot analysis.
-
Sample Preparation for Mass Spectrometry: NEM is the preferred DUB inhibitor for mass spectrometry-based ubiquitinomics studies. Unlike other alkylating agents such as iodoacetamide (IAA), NEM does not introduce a mass shift that can be mistaken for the di-glycine remnant of ubiquitin following tryptic digestion.[3]
-
Enrichment of Ubiquitinated Proteins: By stabilizing ubiquitinated proteins, NEM facilitates their enrichment from complex mixtures using techniques such as immunoprecipitation or affinity purification with ubiquitin-binding domains.
-
Studying DUB Activity: NEM can be used as a control to ensure the complete inhibition of DUB activity in various enzymatic assays.
Quantitative Data
The effective concentration of NEM can vary depending on the specific DUBs present in the sample and the experimental context. While a range of 5-10 mM is commonly used, higher concentrations may be necessary for complete inhibition, especially for preserving labile ubiquitin linkages such as K63.[4][5]
Table 1: IC50 Values of this compound (NEM) against Various Deubiquitinases (DUBs)
| Deubiquitinase (DUB) | IC50 (μM) | Assay Format |
| USP2 | 7.2 | EC50 |
| USP7 | 6.86 | EC50 |
| USP8 | 4.9 | EC50 |
| USP21 | 1000 ± 120 | Singleplex |
| DEN1 | 2000 ± 50 | Singleplex |
| SENP2 | >50 | Singleplex |
| Prolyl endopeptidase | 6.3 | In Vitro |
Data compiled from multiple sources.[5][6]
Table 2: Semi-Quantitative Comparison of NEM and IAA on Ubiquitin Chain Preservation
| Inhibitor | Concentration | K63-pUb Preservation | M1-pUb Preservation |
| None | - | Low | Low |
| IAA | 10 mM | Moderate | Moderate |
| IAA | 100 mM | High | High |
| NEM | 10 mM | Moderate | Moderate |
| NEM | 100 mM | Very High | Very High |
This table summarizes findings from a study showing that 100 mM NEM is more effective than 10 mM NEM or 100 mM IAA at preserving K63- and M1-linked polyubiquitin chains as assessed by Western blot.[3][6]
Signaling Pathway and Mechanism of Action
The ubiquitination status of a protein is maintained by a dynamic equilibrium between the activities of E3 ubiquitin ligases and deubiquitinases (DUBs). NEM disrupts this balance by irreversibly inhibiting DUBs.
Caption: Ubiquitination cycle and NEM inhibition.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound (NEM) Stock Solution
Materials:
-
This compound (NEM) powder (Molecular Weight: 125.13 g/mol )
-
Dimethyl sulfoxide (DMSO) or absolute ethanol
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 125.13 mg of NEM powder and place it in a 1.5 ml microcentrifuge tube.
-
Add 1 ml of DMSO or absolute ethanol to the tube.
-
Vortex thoroughly until the NEM is completely dissolved.
-
Aliquot the 1 M NEM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
Note: NEM solutions are sensitive to hydrolysis and light. Prepare fresh working solutions from the stock for each experiment.
Protocol 2: Cell Lysis with NEM for Preservation of Protein Ubiquitination
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
1 M NEM stock solution
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer immediately before use by adding protease inhibitors, phosphatase inhibitors (if needed), and NEM to the lysis buffer base. For routine analysis, a final NEM concentration of 10-25 mM is recommended. For labile ubiquitin linkages, consider using up to 100 mM NEM.
-
For 1 ml of lysis buffer:
-
Add 10-25 µl of 1 M NEM for a final concentration of 10-25 mM.
-
Add the recommended volume of protease and phosphatase inhibitor cocktails.
-
-
-
Add an appropriate volume of complete lysis buffer to the cells (e.g., 200-500 µl for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate using a standard protein assay.
-
The lysate is now ready for downstream applications such as SDS-PAGE and Western blotting, or immunoprecipitation. For storage, snap-freeze the lysate in liquid nitrogen and store at -80°C.
Experimental Workflow
The following diagram illustrates a typical workflow for preserving and analyzing protein ubiquitination using NEM.
Caption: Experimental workflow for NEM treatment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Loss of ubiquitination signal | Incomplete DUB inhibition. | Increase the concentration of NEM in the lysis buffer (e.g., to 50-100 mM). Ensure NEM is added fresh to the lysis buffer. |
| NEM stock solution has degraded. | Prepare a fresh stock solution of NEM. Store aliquots at -80°C and protect from light. | |
| High background on Western blot | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. |
| Lysate is too concentrated. | Load less protein per lane on the gel. | |
| Inconsistent results | Variable DUB activity between samples. | Ensure all samples are processed quickly and consistently on ice. Use the same batch of complete lysis buffer for all samples in an experiment. |
| Repeated freeze-thaw cycles of lysate. | Aliquot lysates after the initial preparation and thaw a fresh aliquot for each experiment. |
Conclusion
This compound is an indispensable tool for the accurate study of protein ubiquitination. By effectively and irreversibly inhibiting deubiquitinating enzymes, NEM preserves the native ubiquitination status of proteins in experimental samples. The protocols and data presented here provide a comprehensive guide for researchers to successfully incorporate NEM into their workflows, leading to more reliable and reproducible results in the investigation of this critical post-translational modification.
References
- 1. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin-binding entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cysteine Accessibility: A Detailed Guide to N-Ethylmaleimide (NEM) Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-ethylmaleimide (NEM) is a valuable chemical probe for investigating the accessibility of cysteine residues within proteins. This technique provides insights into protein structure, conformational changes, and protein-protein interactions. By reacting specifically with the sulfhydryl groups of accessible cysteine residues, NEM labeling can map solvent-exposed regions of a protein, identify residues involved in ligand binding, and characterize the redox state of cysteines. These applications are critical in basic research for understanding protein function and in drug development for identifying potential drug targets and elucidating mechanisms of action.[1][2][3][4][5]
Principle of the Method
This compound is an alkylating agent that forms a stable, covalent thioether bond with the sulfhydryl group of cysteine residues.[6][7] The reaction is highly specific for cysteine thiols within a pH range of 6.5-7.5.[8][9] The accessibility of a cysteine residue to NEM is dependent on its location within the protein's three-dimensional structure. Cysteines buried within the protein core or participating in disulfide bonds are generally inaccessible to NEM, while those on the protein surface are readily labeled. This differential reactivity allows for the characterization of protein topology and dynamics.
Key Applications
-
Mapping Solvent Accessibility: Identifying cysteine residues on the protein surface.[1][10][11]
-
Conformational Change Analysis: Detecting changes in cysteine accessibility upon ligand binding, protein-protein interaction, or changes in the cellular environment.
-
Drug Target Identification and Validation: Identifying druggable cysteine residues and assessing target engagement.[2][4][5]
-
Redox Proteomics: Quantifying the oxidation state of cysteine residues.[12][13]
Experimental Workflow Overview
The general workflow for a cysteine accessibility experiment using NEM involves several key steps, from sample preparation to data analysis. The specific details of the protocol can be adapted based on the biological question, the nature of the protein of interest, and the available analytical equipment.
Figure 1: General experimental workflow for NEM-based cysteine accessibility profiling.
Quantitative Data Summary
The following tables summarize key quantitative parameters for NEM labeling experiments, derived from various established protocols.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Purpose | Notes |
| This compound (NEM) | 0.5 - 25 mM | Cysteine alkylation | Concentration should be optimized for the specific protein and experimental goals.[1][6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 10 mM | Reduction of disulfide bonds (optional) | More stable and less prone to interfere with downstream mass spectrometry than DTT.[13] |
| Dithiothreitol (DTT) | 1 - 10 mM | Reduction of disulfide bonds (optional) | Must be removed before NEM labeling to avoid reacting with NEM.[14] |
| Quenching Reagent (DTT, β-mercaptoethanol) | 2 - 10 fold molar excess over NEM | Stop the NEM labeling reaction | Add after the desired incubation time to consume unreacted NEM.[15] |
Table 2: Typical Incubation Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with cysteine thiols. Higher pH can lead to reaction with other nucleophiles like amines.[8] |
| Temperature | 4 - 37 °C | Lower temperatures can slow the reaction rate, while higher temperatures can accelerate it. 25°C or 37°C are common.[1][16] |
| Incubation Time | 15 - 120 minutes | Should be optimized to ensure complete labeling of accessible cysteines without causing protein denaturation or degradation.[1][16] |
Detailed Experimental Protocols
Protocol 1: Cysteine Accessibility Probing in Cultured Cells using Radiolabeled NEM
This protocol is adapted for studying membrane proteins in situ using [¹⁴C]NEM.[1][10][11]
Materials:
-
Cultured cells expressing the protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
[¹⁴C]this compound ([¹⁴C]NEM)
-
Quenching Solution (e.g., 100 mM DTT)
-
Affinity purification reagents (e.g., antibody-conjugated beads)
-
SDS-PAGE reagents
-
Phosphorimager screen and scanner
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency. Harvest cells by gentle scraping or trypsinization, followed by washing with ice-cold PBS.
-
Cell Lysis and Labeling:
-
Quenching: Stop the reaction by adding Quenching Solution to a final concentration of 5 mM DTT and incubate for 15 minutes on ice.
-
Protein Purification:
-
Clarify the lysate by centrifugation.
-
Perform affinity purification of the protein of interest according to the manufacturer's protocol for the specific affinity tag.
-
-
SDS-PAGE and Autoradiography:
Protocol 2: Quantitative Cysteine Reactivity Profiling using Isotope-Coded NEM and Mass Spectrometry
This protocol utilizes a differential alkylation strategy with light (d₀) and heavy (d₅) NEM isotopes to quantify changes in cysteine accessibility.[13][15][16]
Materials:
-
Two experimental samples (e.g., control vs. drug-treated cells)
-
Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl pH 7.5, protease and phosphatase inhibitors)
-
Light NEM (d₀-NEM)
-
Heavy NEM (d₅-NEM)
-
Reducing Agent (e.g., 10 mM TCEP)
-
Alkylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8 M Urea)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Lyse control and treated cells separately in Lysis Buffer.
-
-
Differential Alkylation:
-
Step 1: Labeling of accessible cysteines. To the control sample, add d₀-NEM to a final concentration of 5 mM. To the treated sample, add d₅-NEM to a final concentration of 5 mM. Incubate for 1 hour at room temperature.
-
Quench the reaction with an excess of DTT.
-
Combine the two samples.
-
Step 2: Reduction and labeling of previously inaccessible cysteines. Add TCEP to a final concentration of 10 mM and incubate for 30 minutes to reduce all disulfide bonds.
-
Add a different alkylating agent, such as iodoacetamide, to cap the newly exposed thiols.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify cysteine-containing peptides and quantify the relative abundance of the d₀- and d₅-NEM labeled forms. The ratio of heavy to light NEM on a given cysteine reflects the change in its accessibility between the two conditions.
-
Signaling Pathway and Reaction Mechanism Diagrams
Figure 2: Chemical reaction between NEM and a cysteine residue.
Figure 3: Signaling pathway illustrating how drug binding can alter cysteine accessibility.
References
- 1. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 3. scitechnol.com [scitechnol.com]
- 4. brieflands.com [brieflands.com]
- 5. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteome-wide quantitative analysis of redox cysteine availability in the Drosophila melanogaster eye reveals oxidation of phototransduction machinery during blue light exposure and age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative Proteome Analysis Using d-Labeled this compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Ethylmaleimide (NEM) for DUB Inhibition in Immunoprecipitation
References
- 1. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Deubiquitinating Enzymes Block HIV-1 Replication and Augment the Presentation of Gag-Derived MHC-I Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins | PLOS One [journals.plos.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent non-specific reactions of N-Ethylmaleimide.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NEM and to troubleshoot common issues, particularly the prevention of non-specific reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific reactions with N-Ethylmaleimide (NEM)?
A1: The primary cause of non-specific reactions with NEM is a reaction buffer pH above 7.5.[1] While NEM is highly specific for sulfhydryl groups (cysteine residues) within a pH range of 6.5-7.5, at more alkaline pH levels, its reactivity with primary amino groups (such as the side chain of lysine) and imidazole groups (histidine) increases significantly.[1][2][3][4]
Q2: How can I prevent these non-specific reactions?
A2: To ensure the specific alkylation of cysteine residues, it is crucial to control the reaction conditions. This includes:
-
Maintaining an optimal pH: Keep the reaction buffer pH between 6.5 and 7.5.[1][5]
-
Optimizing NEM concentration: Use the lowest effective concentration of NEM. It is recommended to use a concentration below 10mM when possible.[2]
-
Minimizing reaction time: Limit the incubation time to the minimum required for complete reaction with sulfhydryl groups, ideally under 5 minutes if compatible with your experimental goals.[2]
Q3: How should I prepare and store my NEM solution?
A3: NEM is susceptible to hydrolysis. To ensure its reactivity and specificity, NEM solutions should be prepared fresh immediately before each use.[1] It is recommended to equilibrate the NEM vial to room temperature before opening to prevent condensation.[1] For long-term storage, NEM should be kept at -20°C.[1]
Q4: What are the common side-reactants of NEM besides cysteine?
A4: Besides the intended reaction with cysteine thiols, NEM can react with other nucleophilic residues in proteins, especially under non-optimal conditions. The most common side-reactants are the primary amines of lysine residues and the imidazole ring of histidine.[2][3]
Q5: How can I quench the NEM reaction?
A5: To stop the alkylation reaction, you can add an excess of a low molecular weight thiol-containing reagent, such as dithiothreitol (DTT) or β-mercaptoethanol.[6] This will consume any unreacted NEM. Alternatively, excess NEM can be removed by dialysis or using desalting spin columns.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-specific labeling of proteins (e.g., modification of lysine or histidine residues) | Reaction pH is too high ( > 7.5).[1] | Maintain the reaction buffer pH in the optimal range of 6.5-7.5.[1] |
| NEM concentration is too high.[2] | Reduce the NEM concentration. A concentration below 10mM is recommended for improved specificity.[2] | |
| Reaction time is too long.[2] | Decrease the incubation time. For some applications, a reaction time of less than 5 minutes is sufficient.[2] | |
| Incomplete alkylation of cysteine residues | Insufficient amount of NEM used. | Use at least a 10-fold molar excess of NEM to the concentration of sulfhydryl groups.[1] |
| Hydrolysis of NEM. | Prepare NEM solutions immediately before use. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1] | |
| Inefficient protein denaturation. | Ensure proteins are sufficiently denatured to expose all cysteine residues, particularly in complex samples like tissue homogenates.[2] | |
| Precipitation of the protein during labeling | High degree of labeling with a hydrophobic molecule like NEM can alter protein solubility. | Reduce the molar ratio of NEM to your protein to limit the extent of labeling.[7] |
| Interference from reducing agents in the sample | Reducing agents like TCEP can react with NEM. | If a reducing agent is necessary prior to alkylation, it must be removed before adding NEM. Alternatively, specific quenching agents for the reducing agent, such as water-soluble PEG-azides for TCEP, can be used.[8][9][10] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Optimal NEM Specificity
| Parameter | Recommended Range | Rationale | Source(s) |
| pH | 6.5 - 7.5 | Minimizes reaction with amines and histidines. | [1][2][5] |
| NEM Concentration | < 10 mM | Reduces the likelihood of non-specific alkylation. | [2] |
| Reaction Time | < 5 minutes | Improves specificity by limiting exposure time. | [2] |
| Temperature | Room Temperature to 37°C | Enhances reaction kinetics without significantly increasing side reactions. | [11][12] |
| Molar Excess of NEM | ≥ 10-fold over sulfhydryls | Ensures complete alkylation of target cysteine residues. | [1] |
Table 2: NEM Concentration and Time for Specific Applications
| Application | NEM Concentration | Reaction Time | Notes | Source(s) |
| General Protein Sulfhydryl Blocking | 10-fold molar excess | 2 hours | A general starting point for complete blocking. | [1] |
| Mass Spectrometry (Tissue Homogenates) | 40 mM | 1 minute | For maximal removal of Cys activity with efficient protein denaturation. | [2] |
| Nanoparticle Conjugation (cRGDfK) | 2:1 (NEM:thiol) | 30 minutes | Optimal ratio for high conjugation efficiency. | [13] |
| Nanoparticle Conjugation (11A4 nanobody) | 5:1 (NEM:protein) | 2 hours | Optimal for achieving high reaction efficiency with a larger protein. | [13] |
Experimental Protocols
Protocol 1: General Procedure for Blocking Sulfhydryl Groups on a Protein
This protocol provides a general method for the alkylation of cysteine residues in a purified protein sample.
Materials:
-
This compound (NEM)
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5
-
Quenching solution: 1 M Dithiothreitol (DTT)
-
Desalting columns or dialysis equipment
-
Ultrapure water
Procedure:
-
Prepare the Protein Sample: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare the NEM Solution: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or an appropriate solvent.[1]
-
Alkylation Reaction: Add a minimum of a 10-fold molar excess of NEM to the protein solution.[1] For example, if your protein concentration is 100 µM, add NEM to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[1] For improved specificity, consider reducing the incubation time and optimizing the NEM concentration as determined empirically.
-
Quenching the Reaction (Optional): To stop the reaction, add DTT to a final concentration that is in excess of the initial NEM concentration.
-
Removal of Excess NEM: Remove unreacted NEM and byproducts by desalting the protein solution using a spin desalting column or by dialysis against a suitable buffer.[1]
Visualizations
Caption: Reaction mechanism of NEM with a cysteine thiol group.
Caption: Experimental workflow for NEM alkylation of proteins.
Caption: Logic diagram for troubleshooting non-specific NEM reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Low this compound concentrations activate ryanodine receptors by a reversible interaction, not an alkylation of critical thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting [pubmed.ncbi.nlm.nih.gov]
Navigating the Instability of N-Ethylmaleimide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
N-Ethylmaleimide (NEM) is a widely utilized reagent for the selective modification of sulfhydryl groups in proteins and peptides. However, its inherent instability and susceptibility to hydrolysis can present significant challenges in experimental reproducibility and data interpretation. This technical support center provides a comprehensive guide to understanding and troubleshooting issues related to NEM instability.
Frequently Asked Questions (FAQs)
Q1: Why is my NEM solution not working as expected?
There are several reasons why your this compound (NEM) solution might not be effective, primarily stemming from its instability. The most common cause is hydrolysis, where the maleimide ring is opened, rendering it incapable of reacting with sulfhydryl groups. This is particularly prevalent in aqueous solutions, especially at neutral to alkaline pH. Another possibility is that the NEM has reacted with other nucleophiles present in your buffer, such as primary amines in Tris-based buffers.
To ensure the efficacy of your NEM solution, it is crucial to prepare it fresh before each use and to select an appropriate buffer system.
Q2: How does pH affect the stability of NEM?
The stability of NEM is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly as the pH becomes more alkaline.
-
Acidic pH (below ~6.5): NEM is relatively stable.
-
Neutral pH (~7.0): Hydrolysis begins to occur at a noticeable rate.
-
Alkaline pH (above ~7.5): The rate of hydrolysis is significantly accelerated.[1] At this pH, NEM can also react with primary amines, leading to a loss of specificity for sulfhydryl groups.[2]
Q3: Can I store NEM solutions?
It is strongly recommended to prepare NEM solutions immediately before use to minimize hydrolysis.[2] If a stock solution must be prepared, it should be made in an anhydrous solvent like DMSO or DMF and stored at -20°C or -80°C in small, single-use aliquots to prevent moisture contamination from repeated freeze-thaw cycles. Aqueous solutions of NEM are not stable and should not be stored.
Q4: What are the best practices for preparing and handling NEM?
-
Storage of solid NEM: Store the solid reagent in a tightly sealed container in a cool, dry, and dark place.
-
Solution preparation: Always prepare aqueous solutions of NEM immediately before your experiment. For stock solutions, use anhydrous solvents like DMSO or DMF.
-
Buffer selection: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES, especially when working at neutral or higher pH. Avoid Tris-based buffers.
-
Temperature: Perform reactions at the lowest temperature compatible with your experimental system to slow down the rate of hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no modification of sulfhydryl groups | NEM solution has hydrolyzed. | Prepare a fresh NEM solution immediately before use. Verify the pH of your reaction buffer; it should ideally be between 6.5 and 7.5 for optimal reactivity and stability. |
| NEM has reacted with buffer components. | Avoid using buffers containing primary amines, such as Tris. Switch to a non-reactive buffer like PBS or HEPES. | |
| Insufficient concentration of NEM. | Ensure you are using a sufficient molar excess of NEM over the concentration of sulfhydryl groups. | |
| Inconsistent results between experiments | Variable age and quality of NEM solution. | Always prepare fresh NEM solutions for each experiment to ensure consistency. |
| Fluctuations in pH or temperature. | Carefully control and monitor the pH and temperature of your reaction. | |
| Non-specific modification of other amino acids | Reaction pH is too high. | Perform the reaction at a pH between 6.5 and 7.5 to ensure specificity for sulfhydryl groups. At pH values above 7.5, NEM can react with primary amines like lysine.[2] |
Quantitative Data on NEM Stability
The stability of NEM in aqueous solutions is critically dependent on pH and temperature. The primary route of degradation is hydrolysis of the maleimide ring.
Table 1: Influence of pH on the Rate of NEM Hydrolysis
| pH | Relative Rate of Hydrolysis |
| < 6.5 | Low |
| 7.0 - 7.5 | Moderate |
| > 7.5 | High |
Data compiled from qualitative statements in the literature. Precise half-life values are highly dependent on buffer composition and temperature.
A study on the hydrolysis of N-alkylmaleimides, including NEM, found that the rate of hydrolysis is proportional to the concentration of hydroxide ions in the pH range of 7 to 9. Below pH 4, the rate of hydrolysis is independent of pH.[1]
Table 2: Buffer Compatibility for NEM Reactions
| Buffer | Compatibility | Rationale |
| Phosphate-Buffered Saline (PBS) | Recommended | Does not contain primary amines that can react with NEM. Typically used at a pH of ~7.4. |
| HEPES | Recommended | A zwitterionic buffer that lacks a primary amine group, making it compatible with NEM reactions.[3][4][5] |
| Tris | Not Recommended | Contains a primary amine that can act as a nucleophile and react with NEM, reducing its availability for sulfhydryl modification.[5] |
| Citrate | Use with Caution | Generally compatible, but the lower pH of citrate buffers may slow the reaction with thiols. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Assessing NEM Stability
This protocol allows for the indirect monitoring of NEM hydrolysis by measuring the decrease in its concentration over time. The concentration of remaining active NEM can be determined by its reaction with a known concentration of a thiol-containing compound, such as glutathione (GSH), and measuring the unreacted GSH with Ellman's reagent (DTNB).
Materials:
-
This compound (NEM) solution of interest
-
Glutathione (GSH) standard solution
-
Ellman's Reagent (DTNB) solution
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve for GSH:
-
Prepare a series of known concentrations of GSH in the reaction buffer.
-
To each standard, add DTNB solution and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus GSH concentration to generate a standard curve.
-
-
Incubate NEM solution:
-
At time zero, dissolve NEM in the buffer you wish to test at the desired temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the NEM solution.
-
-
React NEM with GSH:
-
To each NEM aliquot, add a known excess of GSH standard solution.
-
Allow the reaction to proceed for a time sufficient for the complete reaction of the remaining active NEM with GSH (e.g., 10 minutes).
-
-
Quantify unreacted GSH:
-
To the NEM-GSH reaction mixture, add DTNB solution.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculate NEM concentration:
-
Using the GSH standard curve, determine the concentration of unreacted GSH in each sample.
-
Subtract the concentration of unreacted GSH from the initial GSH concentration to determine the amount of GSH that reacted with NEM.
-
This value is equimolar to the concentration of active NEM at that time point.
-
Plot the concentration of active NEM versus time to determine its stability under the tested conditions.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. researchgate.net [researchgate.net]
Removing excess N-Ethylmaleimide after a labeling reaction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess N-Ethylmaleimide (NEM) after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound (NEM) after a labeling reaction?
Excess NEM must be removed to prevent unwanted reactions with other molecules in subsequent experimental steps. NEM is a reactive compound that targets sulfhydryl groups (cysteines) but can also react with other nucleophiles like primary amines (lysines) at higher pH.[1][2] Failure to remove unreacted NEM can lead to non-specific labeling of other proteins or reagents, potentially interfering with downstream applications and leading to inaccurate results.[3][4]
Q2: What are the common methods for removing excess NEM?
There are two main approaches for removing excess NEM: physical separation and chemical quenching.
-
Physical Separation: These methods separate the labeled protein from the smaller NEM molecules based on size. Common techniques include dialysis and size-exclusion chromatography (e.g., desalting columns).[1][5][6]
-
Chemical Quenching: This involves adding a small molecule with a free sulfhydryl group that will react with and consume the excess NEM.[7] Common quenching agents include Dithiothreitol (DTT) and β-mercaptoethanol (BME). Other chemical methods like reaction with 2,3-dimethyl-1,3-butadiene or alkaline hydrolysis can also be used.[8][9]
Q3: How do I choose the best method for my experiment?
The choice of method depends on several factors, including the properties of your labeled protein (e.g., size, stability), the downstream application, and the required purity.
| Method | Advantages | Disadvantages | Best For |
| Dialysis | Gentle, effective for large volumes. | Time-consuming. | Large protein samples that are stable over several hours.[1][10] |
| Size-Exclusion Chromatography (Desalting Columns) | Fast, efficient, suitable for small volumes. | Can lead to sample dilution.[5][11] | Rapid removal of NEM from small to medium volume samples.[1] |
| Chemical Quenching (DTT, BME) | Rapid and effective. | Introduces a new reagent that may need to be removed. Can potentially reduce disulfide bonds in the protein if used in high concentrations. | Situations where speed is critical and the quenching agent does not interfere with downstream assays. |
| Chemical Quenching (2,3-dimethyl-1,3-butadiene) | Efficiently removes NEM. | Requires a subsequent chloroform extraction step.[8] | Acyl-exchange methods where complete NEM removal is critical.[8] |
| Alkaline Hydrolysis | Rapid, does not introduce sulfhydryl reagents. | Requires careful pH control. The product, N-ethylmaleamic acid, might still need to be removed.[9] | Assays where the presence of other sulfhydryl compounds would interfere, such as glutathione disulfide estimation.[9] |
Q4: Can I quantify the removal of NEM?
Yes, the removal of NEM can be monitored by spectrophotometry by measuring the decrease in absorbance at 300 nm, as the double bond in the maleimide group is consumed during the reaction.[1][8]
Troubleshooting Guides
Problem 1: My labeled protein shows aggregation or precipitation after the labeling reaction.
-
Possible Cause: High molar excess of NEM or changes in buffer conditions. Modifying the protein surface by labeling can sometimes alter its solubility.[12]
-
Solution:
-
Optimize NEM concentration: Use the lowest effective molar excess of NEM for your labeling reaction. A 10-fold molar excess over the sulfhydryl groups is a common starting point.[1]
-
Buffer optimization: Ensure your protein is in a buffer that maintains its stability and solubility throughout the labeling and removal process.
-
Gentle removal method: Use a gentle removal method like dialysis against a suitable buffer.[1]
-
Problem 2: I observe non-specific labeling in my downstream experiments.
-
Possible Cause: Incomplete removal of excess NEM.
-
Solution:
-
Verify removal: Quantify NEM removal by measuring the absorbance at 300 nm.[1][8]
-
Increase removal efficiency:
-
For dialysis, increase the dialysis time, use a larger volume of dialysis buffer, and perform more frequent buffer changes.[10]
-
For desalting columns, ensure you are using the correct column size and following the manufacturer's protocol.[5]
-
For chemical quenching, ensure you are using a sufficient molar excess of the quenching agent. A common recommendation is to use a final concentration of ~20 mM of the quenching agent.[7]
-
-
Problem 3: My protein activity is reduced after NEM labeling and removal.
-
Possible Cause:
-
Alkylation of critical cysteine residues: NEM may have reacted with cysteine residues essential for your protein's function.[2]
-
Reaction with other residues: At pH values above 7.5, NEM can react with primary amines (e.g., lysine residues), which could affect protein function.[1]
-
Harsh removal conditions: Some removal methods might be too harsh for your protein.
-
-
Solution:
-
pH control: Maintain the pH of the labeling reaction between 6.5 and 7.5 to ensure specificity for sulfhydryl groups.[1]
-
Protect critical residues: If possible, use a reversible blocking agent for critical sulfhydryl groups before NEM labeling.
-
Gentle removal: Opt for a milder removal method like dialysis or a desalting column with a buffer that preserves your protein's activity.[1]
-
Experimental Protocols
Protocol 1: Removal of Excess NEM using a Desalting Column
This protocol is suitable for rapid removal of NEM from small sample volumes.
Materials:
-
Labeled protein solution containing excess NEM.
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns).[1]
-
Collection tubes.
-
Buffer of choice for the final protein sample.
Procedure:
-
Equilibrate the column: Equilibrate the desalting column with the desired final buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding the new buffer and centrifuging again.[5]
-
Apply the sample: Carefully apply the labeled protein solution to the center of the packed resin bed.[5]
-
Elute the protein: Centrifuge the column according to the manufacturer's protocol. The larger, labeled protein will pass through the column quickly and be collected in the collection tube, while the smaller NEM molecules will be retained in the resin.[5]
-
Verify removal: (Optional) Measure the absorbance of the eluate at 300 nm to confirm the removal of NEM.[8]
Protocol 2: Chemical Quenching of Excess NEM with Dithiothreitol (DTT)
This protocol describes the rapid inactivation of NEM using a sulfhydryl-containing quenching agent.
Materials:
-
Labeled protein solution containing excess NEM.
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water).
Procedure:
-
Calculate the amount of DTT: Determine the molar concentration of excess NEM in your reaction. Add a sufficient molar excess of DTT to quench the NEM. A final DTT concentration of 20-50 mM is typically effective.[7]
-
Add DTT to the reaction: Add the calculated volume of DTT stock solution to your labeled protein solution.
-
Incubate: Incubate the reaction mixture for a short period (e.g., 15-30 minutes) at room temperature to allow the DTT to react with the excess NEM.
-
Proceed to the next step: The quenched reaction mixture can now be used in downstream applications. If the presence of DTT is undesirable, it can be removed by dialysis or using a desalting column.
Visualizations
Caption: Workflow for NEM labeling and removal.
Caption: Troubleshooting logic for NEM labeling issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Alkaline hydrolysis of this compound allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
N-Ethylmaleimide (NEM) Quenching: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for effectively quenching N-Ethylmaleimide (NEM) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching an this compound (NEM) reaction?
The primary purpose of quenching is to stop the alkylation reaction by consuming any unreacted, excess NEM. This is critical to prevent the non-specific modification of other molecules in the solution, particularly free sulfhydryl groups on other proteins or downstream reagents that may be added for subsequent experimental steps.
Q2: How do quenching reagents stop the NEM reaction?
Quenching reagents are typically small molecules that contain highly reactive thiol (sulfhydryl) groups. When added to the reaction mixture in molar excess, these thiols rapidly react with the remaining free NEM, forming stable thioether bonds.[1][2] This effectively neutralizes the NEM and prevents it from reacting with the intended target molecules or other components of the sample.
Q3: What are the most common reagents used to quench NEM reactions?
Commonly used quenching agents are thiol-containing compounds such as β-mercaptoethanol (BME), dithiothreitol (DTT), and L-cysteine. The choice of quencher depends on the specific requirements of the experiment, including downstream application compatibility and the required strength of the reducing environment.
Q4: What happens if an NEM reaction is not quenched?
Failure to quench the reaction can lead to several issues. Excess NEM can continue to react with non-target molecules, leading to off-target effects and artifacts. For instance, at a pH above 7.5, NEM can react with primary amines.[2][3] It can also interfere with subsequent assays, such as those that rely on specific thiol chemistry or involve thiol-containing reagents.
Q5: Can I remove excess NEM without a chemical quencher?
Yes, physical methods such as dialysis or the use of desalting spin columns can be used to remove excess, unreacted NEM.[3] This approach is beneficial when the addition of a chemical quenching agent could interfere with downstream applications.
Reaction and Quenching Workflow
The following diagrams illustrate the chemical principle of NEM reactions and a typical experimental workflow for quenching.
Comparison of Common Quenching Reagents
The selection of a quenching reagent is critical and depends on the specific context of your experiment. This table summarizes the properties of common quenchers.
| Reagent | Typical Final Concentration | Recommended Molar Excess | Pros | Cons |
| β-mercaptoethanol (BME) | 10 - 50 mM[1] | > 20-fold over NEM | Inexpensive, effective, and widely used. | Pungent odor, can reduce disulfide bonds at high concentrations. |
| Dithiothreitol (DTT) | 5 - 20 mM | > 20-fold over NEM | Stronger reducing agent than BME, odorless. | More expensive than BME, can interfere with certain assays, less stable in solution. |
| L-cysteine | 10 - 50 mM | > 20-fold over NEM | Odorless, biocompatible. | Can be less efficient than BME or DTT, may precipitate out of solution. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Not recommended for quenching | N/A | Odorless, does not absorb at 280 nm, and is a potent reducing agent. | Reacts with maleimides, complicating its use as a simple quencher.[4][5][6] It is primarily a reducing agent. |
Troubleshooting Guide
Problem: My downstream assay indicates that the NEM reaction was not fully quenched.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethylmaleimide (NEM) and Protein Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding protein aggregation and precipitation caused by N-Ethylmaleimide (NEM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NEM) and why is it used in protein experiments?
A1: this compound (NEM) is a small organic molecule that acts as an irreversible alkylating agent, primarily targeting the sulfhydryl groups (-SH) of cysteine residues in proteins.[1] It is commonly used to:
-
Block free cysteine residues: This prevents the formation of unwanted disulfide bonds, which can lead to protein aggregation or interfere with subsequent experimental steps.[2]
-
Inhibit cysteine proteases and deubiquitinating enzymes (DUBs): NEM covalently modifies the active site cysteine, thereby inactivating these enzymes.[3]
-
Probe the functional role of sulfhydryl groups: By observing the effect of NEM treatment on protein function, researchers can infer the importance of cysteine residues.
Q2: How does this compound (NEM) cause protein aggregation or precipitation?
A2: While NEM is intended to specifically react with cysteine residues, it can lead to protein aggregation through several mechanisms:
-
Off-target reactions: At a pH above 7.5, NEM's reactivity with other nucleophilic amino acid residues, such as the ε-amino group of lysine and the imidazole group of histidine, increases.[4][5] This can lead to unintended cross-linking between protein molecules, resulting in the formation of aggregates.
-
Conformational changes: The modification of cysteine residues, even when specific, can sometimes alter the protein's three-dimensional structure. This can expose hydrophobic regions that were previously buried, leading to aggregation as the protein molecules attempt to minimize their contact with the aqueous solvent.
-
Promotion of non-covalent interactions: In some cases, NEM treatment has been observed to enhance non-covalent interactions between protein molecules, leading to increased aggregation.[6]
Q3: Is the reaction between NEM and proteins reversible?
A3: The thioether bond formed between NEM and a cysteine residue is generally considered stable and effectively irreversible under typical biochemical conditions.[7] While some studies have explored the reversibility of maleimide-thiol adducts in the presence of strong reducing agents or at extreme pH, these conditions are often denaturing to the protein itself.[8] Therefore, for practical purposes in protein experiments, NEM-induced modifications should be considered permanent.
Q4: What are the optimal conditions for using NEM to minimize the risk of aggregation?
A4: To enhance the specificity of NEM for cysteine residues and reduce the likelihood of aggregation, the following conditions are recommended:
-
pH Control: Perform the reaction at a pH between 6.5 and 7.5.[4] Above this range, the reactivity of NEM towards lysine and histidine increases significantly.
-
Concentration: Use the lowest effective concentration of NEM. A 10-fold molar excess of NEM over the concentration of sulfhydryl groups is a common starting point.[4] However, this may need to be optimized for your specific protein.
-
Temperature: Conduct the reaction at a controlled temperature, typically 4°C or room temperature, to minimize the risk of protein denaturation.
-
Incubation Time: Limit the reaction time to what is necessary for complete modification of the target sulfhydryls. A typical incubation time is 2 hours at room temperature.[4]
Troubleshooting Guide: Protein Precipitation After NEM Treatment
Problem: My protein solution becomes cloudy or a precipitate forms after adding this compound (NEM).
This guide will walk you through a systematic approach to diagnose and resolve this issue.
Step 1: Initial Assessment and Immediate Actions
If you observe precipitation, immediately place the sample on ice to slow down any further aggregation. Do not discard the sample, as the precipitate may be recoverable.
Step 2: Review Your Protocol and Reagent Preparation
-
NEM Stock Solution: Was the NEM stock solution freshly prepared? NEM can hydrolyze in aqueous solutions, reducing its effectiveness and potentially contributing to side reactions. It is recommended to prepare NEM solutions immediately before use.[4]
-
pH of Reaction Buffer: Confirm that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[4] Use a calibrated pH meter to verify.
-
NEM Concentration: Calculate the molar ratio of NEM to your protein and to the theoretical number of free cysteines. Are you using a large excess of NEM?
Step 3: Systematic Troubleshooting of Experimental Parameters
If your initial review doesn't reveal an obvious error, systematically vary the following parameters in small-scale pilot experiments to identify the cause of precipitation.
Parameter Optimization Table
| Parameter | Standard Condition | Troubleshooting Variation | Rationale |
| NEM Concentration | 10-fold molar excess over thiols | Titrate NEM concentration from 2-fold to 20-fold molar excess. | To find the minimal concentration required for complete labeling without causing aggregation.[5] |
| pH | 7.0 - 7.4 | Test a range of pH values from 6.5 to 7.5 in 0.2 pH unit increments. | To optimize for cysteine specificity and minimize off-target reactions with lysine and histidine.[4] |
| Temperature | Room Temperature (20-25°C) | Perform the reaction at 4°C. | Lower temperatures can help maintain protein stability and slow down aggregation kinetics. |
| Incubation Time | 2 hours | Test shorter incubation times (e.g., 30, 60, 90 minutes). | To minimize the duration of exposure to potentially destabilizing conditions. |
| Protein Concentration | >1 mg/mL | Reduce the protein concentration to 0.1-0.5 mg/mL. | Lower concentrations can reduce the likelihood of intermolecular aggregation.[9] |
Step 4: Buffer Optimization
If parameter optimization is insufficient, consider modifying your buffer composition.
Buffer Additives for Enhanced Stability
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure.[10] |
| Arginine/Glutamate | 50-100 mM | Can suppress protein aggregation by interacting with hydrophobic patches.[9] |
| Non-ionic Detergents | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent aggregation.[9] |
| Increased Salt | 150-500 mM NaCl | Can help to shield surface charges and prevent non-specific electrostatic interactions.[9] |
Step 5: Characterizing the Aggregates
If precipitation persists, it is crucial to characterize the aggregates to understand the underlying mechanism.
Recommended Analytical Techniques
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, allowing for the detection of aggregates. |
| Size Exclusion Chromatography (SEC) | Separates proteins based on size, enabling the quantification of monomers, dimers, and higher-order aggregates. |
| SDS-PAGE (non-reducing and reducing) | Can reveal the presence of covalent cross-links. If aggregates persist under denaturing, non-reducing conditions but disappear under reducing conditions, disulfide bonds may be involved. If they persist under both, other covalent cross-links (e.g., from NEM off-target reactions) may be present. |
| Mass Spectrometry | Can be used to identify the specific residues modified by NEM, confirming off-target reactions with lysine or histidine. |
Experimental Protocols
Protocol 1: Standard Procedure for Blocking Sulfhydryl Groups with NEM
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.2.[4] Ensure the buffer is free of primary amines (e.g., Tris) that could react with NEM.
-
Protein Solution: Dissolve the protein to be modified in the reaction buffer at a concentration of 1-10 mg/mL.[4]
-
NEM Stock Solution: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or an organic solvent like DMSO.[4]
-
Reaction: Add a 10-fold molar excess of NEM to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[4]
-
Removal of Excess NEM: Remove unreacted NEM by dialysis, desalting column, or buffer exchange.[4]
Protocol 2: Detecting NEM-Induced Aggregates using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare your protein sample at a suitable concentration (typically 0.1-1.0 mg/mL) in a buffer that has been filtered through a 0.22 µm filter.
-
Initial Measurement: Measure the size distribution of the protein solution before the addition of NEM to establish a baseline.
-
NEM Addition: Add the desired concentration of NEM to the protein solution.
-
Time-Course Measurement: Immediately begin taking DLS measurements at regular intervals (e.g., every 5-10 minutes) to monitor for the appearance of larger species, which would indicate aggregation.
-
Data Analysis: Analyze the data to determine the change in the average particle size and polydispersity index over time. A significant increase in these parameters is indicative of aggregation.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversibility of Covalent Electrophile-Protein Adducts and Chemical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Ethylmaleimide (NEM) Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the completeness of N-Ethylmaleimide (NEM) labeling of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NEM) and what is it used for?
This compound (NEM) is a chemical reagent that specifically reacts with the sulfhydryl groups (-SH) of cysteine residues in proteins.[1][2] This reaction forms a stable, irreversible thioether bond, effectively "capping" or "blocking" the cysteine.[2] It is widely used in proteomics and protein chemistry to:
-
Block free cysteine residues to prevent disulfide bond formation.
-
Probe the accessibility of cysteine residues to understand protein structure and conformational changes.[5]
-
Prepare proteins for mass spectrometry analysis by preventing unwanted side reactions.[6]
Q2: How can I confirm that my protein has been successfully labeled with NEM?
Several methods can be used to validate the completeness of NEM labeling. The choice of method often depends on the available equipment and the level of detail required. The primary methods include:
-
Mass Spectrometry (MS): This is a powerful technique that can confirm labeling at the intact protein level or at the peptide level after enzymatic digestion.[3][7] A successful labeling event will result in a predictable mass shift.
-
Colorimetric Assays: These assays quantify the number of remaining free sulfhydryls after the labeling reaction. A significant decrease in free sulfhydryls indicates successful labeling.[8][9]
-
Fluorescence-Based Assays: Similar to colorimetric assays, these methods use fluorescent probes that react with free sulfhydryls to determine the extent of labeling.[3]
Q3: What are the optimal reaction conditions for NEM labeling?
For specific and efficient labeling of cysteine residues, the following conditions are generally recommended:
-
pH: The reaction should be carried out at a pH between 6.5 and 7.5.[2] At pH values above 7.5, NEM can start to react with other amino acid residues, such as lysine and histidine, leading to non-specific labeling.[2][10]
-
NEM Concentration: A molar excess of NEM over the concentration of sulfhydryl groups is required to drive the reaction to completion. A 10-fold molar excess is a common starting point.[2]
-
Reaction Time and Temperature: A typical reaction is incubated for 2 hours at room temperature.[2] Shorter reaction times (e.g., 5 minutes) can be used to improve specificity, especially when using higher concentrations of NEM.[6]
Troubleshooting Guide
This guide addresses common issues encountered during NEM labeling experiments.
Issue 1: Incomplete or No Labeling Detected
If you observe little to no labeling of your protein, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Hydrolyzed NEM Reagent | NEM is susceptible to hydrolysis. Ensure the NEM reagent is fresh and properly stored at -20°C.[2] Prepare NEM solutions immediately before use.[2] |
| Insufficient NEM Concentration | The molar ratio of NEM to protein thiols may be too low. Increase the molar excess of NEM. A 10-fold excess is a good starting point.[2] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) or other thiol-containing reagents (e.g., DTT, β-mercaptoethanol) will compete with the protein for NEM. Use an amine-free, thiol-free buffer such as phosphate-buffered saline (PBS).[2] |
| Inaccessible Cysteine Residues | Cysteine residues may be buried within the protein structure and inaccessible to NEM. Consider performing the labeling reaction under denaturing conditions (e.g., using urea or SDS) to expose these residues. |
| Protein Precipitation | High concentrations of NEM or changes in protein properties upon labeling can cause precipitation.[11] Try reducing the molar ratio of NEM to your protein.[11] |
Issue 2: Non-Specific Labeling Observed
If mass spectrometry or other analyses indicate that amino acids other than cysteine are being labeled, review the following.
| Potential Cause | Recommended Solution |
| High Reaction pH | At pH values above 7.5, NEM can react with primary amines (e.g., lysine residues and the N-terminus).[2][10] Ensure the reaction buffer pH is maintained between 6.5 and 7.5. |
| Excessive NEM Concentration or Reaction Time | High concentrations of NEM and prolonged reaction times can increase the likelihood of non-specific labeling.[6] Optimize the NEM concentration and consider reducing the reaction time.[6] |
Experimental Protocols
Protocol 1: Mass Spectrometry-Based Validation of NEM Labeling
This protocol utilizes mass spectrometry to confirm the mass shift associated with NEM labeling.
-
Protein Preparation: Dissolve the protein in a suitable amine-free and thiol-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[2]
-
NEM Labeling:
-
Removal of Excess NEM: Remove unreacted NEM using a desalting column or dialysis.[2]
-
Mass Spectrometry Analysis:
Protocol 2: Colorimetric Assay for Free Thiol Quantification (Ellman's Reagent)
This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the number of free sulfhydryls before and after NEM labeling.[9]
-
Prepare a Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
Sample Preparation: Prepare two samples of your protein: one unlabeled and one NEM-labeled (following the labeling and cleanup steps in Protocol 1).
-
Reaction with DTNB:
-
In a microplate, add a known amount of the unlabeled and NEM-labeled protein to separate wells.
-
Add the DTNB solution to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm.[8]
-
Data Analysis:
-
Use the standard curve to determine the concentration of free thiols in both the unlabeled and NEM-labeled samples.
-
Expected Result: The NEM-labeled sample should show a significantly lower concentration of free thiols compared to the unlabeled sample, indicating successful labeling.
-
Quantitative Data Summary
The following table summarizes the expected mass shifts for NEM-labeled cysteine residues, which is critical for mass spectrometry-based validation.
| Labeling Reagent | Isotopic Form | Mass Increase (Da) | Reference |
| This compound (NEM) | d0 (light) | 125.12 | [3] |
| This compound (NEM) | d5 (heavy) | 130.15 | [3] |
Note: The use of light (d0) and heavy (d5) isotopically labeled NEM allows for differential labeling and quantitative comparison of different cysteine populations (e.g., free vs. disulfide-bonded) within the same sample.[3][12]
Visualizations
Caption: Experimental workflow for this compound (NEM) labeling and validation.
Caption: Troubleshooting logic for validating NEM labeling experiments.
References
- 1. Quantitative Proteome Analysis Using d-Labeled this compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Sulfhydryl Modifiers: N-Ethylmaleimide vs. Iodoacetamide
For researchers, scientists, and drug development professionals engaged in protein chemistry and proteomics, the selective modification of sulfhydryl groups on cysteine residues is a cornerstone technique. Two alkylating agents, N-Ethylmaleimide (NEM) and iodoacetamide (IAM), have long been the workhorses for this purpose. This guide provides an in-depth, data-driven comparison of their performance to aid in the selection of the optimal reagent for specific experimental needs.
This comparison delves into the reaction mechanisms, kinetics, specificity, and stability of both NEM and iodoacetamide, supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
| Feature | This compound (NEM) | Iodoacetamide (IAM) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH Range | 6.5 - 7.5[1] | 8.0 - 8.5[2] |
| Reaction Rate | Generally faster than IAM | Slower than NEM[3] |
| Specificity for Thiols | High at optimal pH | Good, but can react with other nucleophiles at alkaline pH[3] |
| Primary Off-Target Reactions | Amines (Lysine), Histidine at pH > 7.5[1][3] | Methionine, Lysine, Histidine, N-terminal amines, Carboxylates at alkaline pH[4][5][6] |
| Aqueous Stability | Prone to hydrolysis, especially at alkaline pH | More stable in aqueous solution than NEM |
| Mass Adduct | +125.13 Da | +57.05 Da |
Delving into the Chemistry: Mechanism of Action
The distinct reactivity of NEM and iodoacetamide stems from their different chemical mechanisms for modifying sulfhydryl groups.
This compound (NEM)
NEM reacts with the thiolate anion of a cysteine residue via a Michael addition reaction. The nucleophilic thiolate attacks one of the carbon atoms of the maleimide double bond, leading to the formation of a stable thioether linkage.[3]
Iodoacetamide (IAM)
IAM alkylates sulfhydryl groups through a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as the nucleophile, attacking the carbon atom bonded to the iodine, which serves as a good leaving group. This results in the formation of a stable carbamidomethyl-cysteine thioether.[3]
Reaction Kinetics and pH Dependence
The rate of sulfhydryl modification is a critical factor in experimental design, influencing incubation times and reagent concentrations. The reactivity of both NEM and iodoacetamide is highly dependent on the pH of the reaction buffer, as it dictates the concentration of the reactive thiolate anion.
This compound (NEM): NEM exhibits rapid reaction kinetics with thiols and is effective over a wider pH range, typically between 6.5 and 7.5.[1] Its reaction rate is less dependent on pH compared to iodoacetamide.
Iodoacetamide (IAM): The reaction of iodoacetamide with thiols is significantly slower than that of NEM.[3] It is highly pH-dependent and functions optimally in a slightly alkaline environment, with a pH range of 8.0 to 8.5.[2] At physiological pH (~7.4), the reaction rate of iodoacetamide is considerably reduced.
Specificity and Off-Target Reactions
While both reagents are primarily used for their reactivity towards sulfhydryl groups, they can exhibit off-target reactions with other nucleophilic amino acid side chains, particularly under non-optimal conditions.
This compound (NEM): At its optimal pH range (6.5-7.5), NEM is highly specific for sulfhydryl groups. However, at pH values above 7.5, its reactivity with primary amines, such as the epsilon-amino group of lysine and the imidazole group of histidine, increases.[1][3]
Iodoacetamide (IAM): Iodoacetamide can also react with other amino acid residues, especially at the higher pH required for its optimal reactivity with thiols. Documented off-target modifications include reactions with methionine, histidine, lysine, and the N-terminal amino group.[4][5][6] In some proteomics studies, iodoacetamide has been shown to cause a significant increase in methionine oxidation compared to other alkylating agents.[5]
Stability in Aqueous Solutions
The stability of the alkylating reagent in the reaction buffer is crucial for ensuring complete and consistent modification.
This compound (NEM): NEM is susceptible to hydrolysis, particularly at alkaline pH, which opens the maleimide ring and renders it unreactive towards thiols.[7] Therefore, it is recommended to prepare NEM solutions fresh before use.
Iodoacetamide (IAM): Iodoacetamide is generally more stable in aqueous solutions compared to NEM, showing less susceptibility to hydrolysis over a broader pH range.
Experimental Protocols
Below are generalized protocols for sulfhydryl modification using NEM and iodoacetamide. Optimal conditions, including reagent concentration and incubation time, should be empirically determined for each specific protein and application.
General Workflow for Sulfhydryl Modification
Protocol 1: Sulfhydryl Modification with this compound (NEM)
-
Protein Preparation: Ensure the protein sample is in a suitable buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). The protein should be reduced to ensure free sulfhydryl groups are available for modification.
-
NEM Solution Preparation: Immediately before use, prepare a stock solution of NEM (e.g., 100 mM) in a suitable solvent like water, DMSO, or DMF.
-
Alkylation Reaction: Add a 10- to 20-fold molar excess of NEM over the concentration of sulfhydryl groups to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration that is in excess of the initial NEM concentration.
-
Removal of Excess Reagent: Remove excess NEM and the quenching agent using a desalting column, dialysis, or buffer exchange.
Protocol 2: Sulfhydryl Modification with Iodoacetamide (IAM)
-
Protein Preparation: The protein sample should be in a buffer with a pH between 8.0 and 8.5 (e.g., Tris or bicarbonate buffer). As with NEM, the protein must be in a reduced state.
-
Iodoacetamide Solution Preparation: Prepare a fresh stock solution of iodoacetamide (e.g., 200 mM) in the reaction buffer. Iodoacetamide is light-sensitive, so solutions should be protected from light.
-
Alkylation Reaction: Add a 10- to 20-fold molar excess of iodoacetamide over the sulfhydryl concentration to the protein solution.
-
Incubation: Incubate the reaction in the dark at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol in excess.
-
Removal of Excess Reagent: Purify the modified protein from excess iodoacetamide and quenching agent using appropriate methods like dialysis or gel filtration.
Conclusion: Making the Right Choice
The choice between this compound and iodoacetamide for sulfhydryl modification is not a one-size-fits-all decision and depends heavily on the specific experimental goals and constraints.
Choose this compound (NEM) when:
-
Speed is critical: NEM's faster reaction kinetics can be advantageous for time-sensitive experiments.
-
Working at or near physiological pH: Its optimal reactivity in the pH 6.5-7.5 range makes it suitable for applications where maintaining near-neutral pH is important.
-
High specificity is paramount: When used within its optimal pH range, NEM offers excellent specificity for sulfhydryl groups.
Choose Iodoacetamide (IAM) when:
-
A more stable reagent is preferred: IAM's greater stability in aqueous solutions can be beneficial for longer incubation times or when fresh reagent preparation is inconvenient.
-
The experimental conditions require a higher pH: If the protein or experimental system is more stable or active at a slightly alkaline pH, IAM is the more suitable choice.
-
A smaller mass adduct is desirable: The smaller mass addition of IAM (57.05 Da) compared to NEM (125.13 Da) can be an advantage in certain mass spectrometry-based applications.
Ultimately, a thorough understanding of the chemical properties and reactivity of both NEM and iodoacetamide, coupled with careful optimization of reaction conditions, will enable researchers to achieve efficient and specific modification of sulfhydryl groups, paving the way for successful downstream applications in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaline hydrolysis of this compound allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-Ethylmaleimide vs. Alternative Alkylating Agents for Mass Spectrometry Analysis of Cysteine-Containing Peptides
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the choice of cysteine alkylating agent is a critical step that can significantly impact data quality and interpretation. This guide provides an objective comparison of N-Ethylmaleimide (NEM) with other common alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate reagent for your specific research needs.
Cysteine residues, with their reactive thiol groups, play pivotal roles in protein structure and function. Complete and specific alkylation of these residues is essential in bottom-up proteomics to prevent disulfide bond reformation and to ensure accurate protein identification and quantification. While iodoacetamide (IAA) has traditionally been a popular choice, this compound (NEM) presents a compelling alternative with distinct characteristics. This guide delves into a detailed comparison of their performance in mass spectrometry workflows.
Performance Comparison: NEM vs. Iodoacetamide (IAA) and Other Alternatives
The selection of an appropriate alkylating agent hinges on several key performance metrics: reaction efficiency, specificity, the prevalence of side reactions, and the behavior of the modified peptides during mass spectrometric analysis.
| Parameter | This compound (NEM) | Iodoacetamide (IAA) | Other Alternatives (e.g., Acrylamide) |
| Reaction Mechanism | Michael addition to the thiol group. | SN2 nucleophilic substitution. | Michael addition. |
| Optimal pH | 6.5 - 7.5[1] | 7.5 - 8.5 | Neutral to slightly basic. |
| Reaction Kinetics | Generally considered faster than IAA.[2] | Slower than NEM. | Variable. |
| Specificity | Highly specific for thiols at optimal pH. | Generally specific for thiols, but can react with other nucleophiles at higher pH. | Can exhibit side reactions with other nucleophiles. |
| Common Side Reactions | Alkylation of lysine and histidine residues, and the N-terminus, particularly at pH > 7.5.[1] | Alkylation of methionine, histidine, and N-terminus.[3][4][5] | Alkylation of lysine and N-terminus. |
| Mass Modification | +125.12 Da | +57.02 Da (Carbamidomethylation) | +71.04 Da (Carboxyethylation) |
| Fragmentation Behavior | The NEM adduct is generally stable during CID/HCD. | The carbamidomethyl group is stable during CID/HCD. | The carboxyethyl group is generally stable. |
Key Considerations:
-
Reaction Speed: NEM's faster reaction kinetics can be advantageous in reducing sample preparation time.[2]
-
pH Sensitivity: NEM's optimal reactivity at a near-neutral pH range (6.5-7.5) can be beneficial for preserving the integrity of certain proteins and post-translational modifications.[1] In contrast, the higher optimal pH for IAA (7.5-8.5) may increase the risk of unwanted side reactions.
-
Side Reactions: While both reagents can exhibit off-target reactivity, the nature of these side reactions differs. NEM is known to react with amine groups (lysine, N-terminus) at higher pH, whereas IAA can modify methionine residues.[1][3][4][5] The choice of reagent may therefore depend on the amino acid composition of the protein of interest and the stringency of the pH control during the experiment.
-
Quantitative Proteomics: Both NEM and IAA, along with their stable isotope-labeled counterparts (e.g., d5-NEM, 13C-IAA), are widely used for quantitative proteomics studies.[6]
Experimental Protocols
Detailed and optimized protocols are crucial for achieving complete and specific cysteine alkylation. Below are representative protocols for NEM labeling and a differential labeling strategy for studying cysteine redox states.
Protocol 1: Standard this compound (NEM) Labeling for Mass Spectrometry
This protocol outlines the basic steps for alkylating cysteine residues in a protein sample prior to mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
This compound (NEM) solution (e.g., 50 mM in a compatible solvent like water or DMSO)
-
Quenching solution (e.g., 20 mM DTT)
-
Urea or Guanidine-HCl (for denaturation, if required)
-
Trypsin (for protein digestion)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Denature the protein sample by adding urea to a final concentration of 8 M or Guanidine-HCl to 6 M.
-
Add the reducing agent (DTT or TCEP) to the protein solution.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation:
-
Add the NEM solution to the reduced protein sample to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Add the quenching solution (DTT) to react with any excess NEM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup and Digestion:
-
Remove the denaturants and excess reagents by buffer exchange or precipitation (e.g., acetone precipitation).
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Preparation for LC-MS/MS:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Dry the peptides and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Differential Cysteine Labeling using Light (d0) and Heavy (d5) NEM
This protocol is designed for the quantitative analysis of cysteine redox states, allowing for the differentiation between reduced and reversibly oxidized cysteines.
Materials:
-
Protein sample
-
Lysis buffer containing light NEM (d0-NEM)
-
Reducing agent (e.g., TCEP)
-
Heavy NEM (d5-NEM) solution
-
Other reagents as listed in Protocol 1
Procedure:
-
Labeling of Reduced Cysteines:
-
Lyse cells or tissues directly in a buffer containing a defined concentration of d0-NEM (e.g., 50 mM) to immediately alkylate all reduced cysteine residues.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess d0-NEM:
-
Remove excess d0-NEM by methods such as acetone precipitation or size-exclusion chromatography.
-
-
Reduction of Oxidized Cysteines:
-
Resuspend the protein pellet in a buffer containing a reducing agent (e.g., 10 mM TCEP) to reduce reversibly oxidized cysteines.
-
Incubate for 30 minutes at room temperature.
-
-
Labeling of Newly Reduced Cysteines:
-
Add d5-NEM to the sample to alkylate the newly exposed thiol groups.
-
Incubate for 30 minutes at room temperature.
-
-
Quenching and Sample Preparation:
-
Quench the reaction with an excess of a thiol-containing compound (e.g., DTT).
-
Proceed with protein digestion and sample preparation for LC-MS/MS analysis as described in Protocol 1.
-
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteome Analysis Using d-Labeled this compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Ethylmaleimide's Effect on Protein Function: A Comparison Guide with Control Experiments
For Researchers, Scientists, and Drug Development Professionals
N-Ethylmaleimide (NEM) is a widely used chemical probe in protein research to investigate the functional role of cysteine residues. By covalently modifying the sulfhydryl group of cysteine, NEM can inhibit protein activity, disrupt protein-protein interactions, or alter protein conformation. However, attributing an observed biological effect solely to the modification of a specific cysteine residue requires rigorous validation. This guide provides a framework for validating the effects of NEM through a robust control experiment, compares NEM to alternative cysteine-modifying reagents, and offers detailed experimental protocols.
The Critical Role of Controls in NEM-based Studies
This compound is a reactive compound that, while showing a strong preference for cysteine thiols, can under certain conditions react with other nucleophilic residues such as lysine or histidine, or cause non-specific cellular effects.[1][2] Therefore, a well-designed control experiment is essential to definitively link the observed functional change to the modification of a specific cysteine residue. The gold standard for this validation is site-directed mutagenesis, where the target cysteine is replaced with a non-reactive amino acid, such as alanine or serine.
If the NEM treatment affects the wild-type protein but has no effect on the cysteine-deficient mutant, it provides strong evidence that the observed functional change is a direct result of NEM modifying that specific cysteine residue.
This compound in Action: A Signaling Pathway Example
To illustrate the application of NEM, consider its potential effect on a generic Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Many proteins within these cascades, including kinases and phosphatases, rely on critical cysteine residues for their catalytic activity or for sensing cellular redox status. NEM can be used to probe the involvement of such cysteines in signal transduction. For instance, Protein Kinase C (PKC), an upstream regulator of some MAPK pathways, has been shown to be inhibited by NEM.[3]
Comparison of Cysteine-Modifying Reagents
While NEM is a popular choice, several other reagents are available for cysteine modification, each with distinct properties. The choice of reagent can depend on factors such as desired reactivity, specificity, and the nature of the downstream application.
| Reagent | Mechanism of Action | Reaction pH | Bond Stability | Key Characteristics |
| This compound (NEM) | Michael addition to the sulfhydryl group.[1] | 6.5 - 7.5 | Stable thioether bond, but can be reversible under some conditions.[4] | Reacts faster than iodoacetamide and is effective at neutral pH.[1][2] |
| Iodoacetamide (IAM) | SN2 nucleophilic substitution.[1] | ~8.0 | Irreversible thioether bond.[4] | Generally considered more specific to cysteines than NEM, with fewer off-target modifications if conditions are optimized.[5] |
| Chloroacetamide | SN2 nucleophilic substitution. | ~8.0 | Irreversible thioether bond. | Reported to have fewer off-target reactions than iodoacetamide but may increase methionine oxidation.[5][6] |
| 4-vinylpyridine | Michael addition. | 7.0 - 8.0 | Stable pyridylethyl-cysteine adduct. | Often used in protein sequencing to create a UV-active derivative for detection.[5] |
Experimental Protocol: Validating NEM's Effect Using Site-Directed Mutagenesis
This protocol outlines the key steps to validate the effect of NEM on a target protein by comparing the wild-type (WT) protein with a cysteine-to-alanine mutant (Cys->Ala).
Site-Directed Mutagenesis
The goal is to create a mutant version of your protein where the target cysteine is replaced by alanine. Alanine is a small, non-reactive amino acid that is unlikely to disrupt the overall protein structure.
-
Primer Design: Design mutagenic primers that contain the desired Cys-to-Ala codon change (e.g., TGC to GCC). Online tools can assist in designing primers with appropriate melting temperatures and flanking regions.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing your gene of interest with the mutagenic primers.[7][8]
-
Template Removal: Digest the parental, non-mutated plasmid DNA with an enzyme like DpnI, which specifically cleaves methylated DNA (most plasmids propagated in E. coli are methylated).
-
Transformation: Transform the newly synthesized, mutated plasmid into competent E. coli for propagation.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.
Protein Expression and Purification
Express and purify both the wild-type and the Cys->Ala mutant proteins using an established protocol for your protein of interest. Ensure that both protein preparations are of high purity and concentration.
NEM Treatment and Functional Assay
-
Preparation: Prepare four experimental groups:
-
Wild-Type Protein + Vehicle (e.g., DMSO)
-
Wild-Type Protein + NEM
-
Cys->Ala Mutant Protein + Vehicle
-
Cys->Ala Mutant Protein + NEM
-
-
NEM Incubation: Incubate the designated protein samples with NEM at a predetermined concentration and for a specific time. These conditions should be optimized based on literature or preliminary experiments. A typical starting point is a 10-fold molar excess of NEM to protein, incubated for 1-2 hours at room temperature.
-
Functional Assay: After the incubation period, perform a functional assay relevant to your protein. This could be an enzyme activity assay, a binding assay, or any other quantitative measure of the protein's function.
Data Presentation and Interpretation
The results of the functional assay should be summarized in a table for clear comparison.
| Experimental Group | Protein Activity (units) | % Activity vs. WT Vehicle |
| WT + Vehicle | 100 ± 5 | 100% |
| WT + NEM | 20 ± 3 | 20% |
| Cys->Ala Mutant + Vehicle | 95 ± 6 | 95% |
| Cys->Ala Mutant + NEM | 92 ± 5 | 92% |
Conclusion
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
N-Ethylmaleimide (NEM): A Comparative Guide to its Reactivity and Cross-Reactivity with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
N-Ethylmaleimide (NEM) is a widely utilized reagent in biochemical and pharmaceutical research for its ability to covalently modify proteins. While its primary target is the sulfhydryl group of cysteine residues, understanding its potential for cross-reactivity with other amino acids is critical for the accurate interpretation of experimental results and the development of specific therapeutic agents. This guide provides a comprehensive comparison of NEM's reactivity with its principal target, cysteine, and its most common off-target amino acids, lysine and histidine.
Reactivity Profile of this compound
This compound is an α,β-unsaturated carbonyl compound that readily undergoes a Michael addition reaction with nucleophiles. The high nucleophilicity of the thiolate anion of cysteine makes it the most reactive amino acid side chain towards NEM under physiological conditions.
Primary Target: Cysteine
The reaction of NEM with the sulfhydryl group of cysteine is rapid and results in the formation of a stable thioether bond. This reaction is most efficient and specific in the pH range of 6.5-7.5.[1] The specificity for cysteine is attributed to the lower pKa of its sulfhydryl group compared to the amino groups of other amino acids, leading to a higher concentration of the reactive thiolate anion at neutral pH.
Cross-Reactivity with Other Amino Acids
While highly selective for cysteine, NEM can exhibit cross-reactivity with other nucleophilic amino acid side chains, primarily the ε-amino group of lysine and the imidazole ring of histidine. This off-target reactivity is particularly pronounced at pH values above 7.5.[1]
Lysine: The primary amine of the lysine side chain can react with NEM, especially at alkaline pH where the amine group is more likely to be deprotonated and thus more nucleophilic.
Histidine: The imidazole ring of histidine also possesses nucleophilic character and can react with NEM. Studies have shown that histidine residues can exhibit high reactivity towards NEM, even at neutral pH, depending on their local microenvironment within the protein structure.[1]
Quantitative Comparison of Reactivity
To provide a clearer understanding of the selectivity of NEM, the following table summarizes the available quantitative and semi-quantitative data on its reactivity with cysteine, lysine, and histidine. It is important to note that obtaining precise second-order rate constants for lysine and histidine is challenging as the reactions are highly dependent on pH and the specific protein context.
| Amino Acid | Reaction Type | Optimal pH for Reaction | Relative Reactivity (Semi-Quantitative) | Conditions for Minimizing Off-Target Reaction |
| Cysteine | Michael Addition | 6.5 - 7.5 | High (approaching 100% modification)[1] | N/A (Primary Target) |
| Lysine | Michael Addition | > 7.5 | Low (<10% mis-alkylation observed under specific conditions)[1] | pH < 7.0, [NEM] < 10mM, Reaction time < 5 min[1] |
| Histidine | Michael Addition | > 7.5 | Moderate (high reactivity observed for some residues)[1] | pH < 7.0, [NEM] < 10mM, Reaction time < 5 min[1] |
Experimental Protocols
Accurate assessment of NEM's specificity and cross-reactivity is crucial for reliable experimental outcomes. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Optimal pH for Cysteine Modification
This protocol aims to identify the optimal pH for the specific modification of cysteine residues by NEM while minimizing off-target reactions.
Materials:
-
Protein of interest with a known number of cysteine residues
-
This compound (NEM) stock solution (100 mM in DMSO or ethanol)
-
Phosphate buffers (100 mM) at pH 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare protein solutions (1 mg/mL) in each of the phosphate buffers.
-
To each protein solution, add NEM to a final concentration of 1 mM.
-
Incubate the reactions for 30 minutes at room temperature.
-
Quench the reaction by adding a 2-fold molar excess of a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol.
-
Determine the number of remaining free sulfhydryl groups using the DTNB assay.
-
Measure the absorbance at 412 nm and calculate the percentage of modified cysteines at each pH.
-
The optimal pH is that which yields the highest percentage of cysteine modification.
Experimental Protocol 2: Mass Spectrometry-Based Analysis of NEM Adducts
This protocol utilizes mass spectrometry to identify and quantify the sites of NEM modification on a protein, allowing for the direct assessment of cross-reactivity with lysine and histidine.
Materials:
-
Protein of interest
-
This compound (NEM)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Urea or Guanidine-HCl (for protein denaturation)
-
Dithiothreitol (DTT) (for reduction of disulfide bonds, if necessary)
-
Trypsin (for protein digestion)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Denature the protein in 8 M urea or 6 M Guanidine-HCl.
-
If necessary, reduce disulfide bonds with DTT.
-
Alkylate the protein with NEM at a desired concentration and for a specific time.
-
Quench the reaction with an excess of a thiol-containing reagent.
-
Dilute the sample to reduce the denaturant concentration and digest the protein with trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying NEM adducts on cysteine (+125.04768 Da), lysine (+125.04768 Da), and histidine (+125.04768 Da) as variable modifications.
-
Quantify the relative abundance of modified peptides to determine the extent of cysteine modification and cross-reactivity with lysine and histidine.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Caption: Reaction pathway of this compound with Cysteine, Lysine, and Histidine.
Caption: Experimental workflows for assessing NEM reactivity and cross-reactivity.
Conclusion
This compound is a powerful tool for cysteine modification, but its potential for cross-reactivity with other amino acids, particularly lysine and histidine, must be carefully considered. By controlling reaction conditions, specifically pH, NEM concentration, and reaction time, the specificity for cysteine can be significantly enhanced. The experimental protocols provided in this guide offer robust methods for characterizing the reactivity of NEM and ensuring the accuracy of its application in research and drug development. For critical applications, mass spectrometry remains the gold standard for definitively identifying and quantifying all sites of modification.
References
Confirming Cysteine Modification by N-Ethylmaleimide: A Comparative Guide Using Ellman's Reagent
For researchers, scientists, and drug development professionals, the precise modification of cysteine residues in proteins is a critical technique. N-Ethylmaleimide (NEM) is a widely used reagent for irreversibly alkylating free sulfhydryl groups of cysteine residues. Verifying the extent of this modification is paramount for the success of downstream applications. This guide provides a comprehensive comparison of methods to confirm cysteine modification by NEM, with a primary focus on the robust and accessible Ellman's reagent assay.
This guide will delve into the experimental protocols for both NEM modification and subsequent quantification of remaining free thiols using Ellman's reagent. We will present quantitative data in a clear, tabular format to illustrate the expected outcomes and discuss alternative methods for confirming cysteine modification.
The Principle: A Two-Step Process
Confirming cysteine modification by NEM is a two-step process. First, the protein of interest is incubated with NEM, which covalently bonds to the free sulfhydryl (-SH) groups of cysteine residues. Following this modification, Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is introduced. DTNB reacts with any remaining free sulfhydryl groups, producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. A significant decrease in the absorbance at 412 nm after NEM treatment compared to an untreated control indicates successful cysteine modification.
Experimental Protocols
Detailed methodologies for both the modification and confirmation steps are crucial for reproducible results.
This compound (NEM) Modification of Protein Cysteines
This protocol outlines a general procedure for the alkylation of cysteine residues with NEM.[1] Optimization may be required depending on the specific protein and buffer conditions.
Materials:
-
Protein of interest with known concentration
-
This compound (NEM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)[1]
-
Device for buffer exchange (e.g., dialysis cassette, spin desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
NEM Solution Preparation: Immediately before use, prepare a 10-fold molar excess of NEM solution in the reaction buffer. For example, if the protein concentration is 1 mg/mL and it has an estimated number of cysteine residues, calculate the molar concentration of sulfhydryl groups and add a 10-fold molar excess of NEM.
-
Reaction: Add the NEM solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Removal of Excess NEM: Remove unreacted NEM using a desalting column or dialysis against the reaction buffer. This step is critical to prevent NEM from reacting with Ellman's reagent in the subsequent step.
Quantification of Free Thiols using Ellman's Reagent
This protocol describes the use of Ellman's reagent to determine the concentration of free sulfhydryl groups in the protein sample before and after NEM modification.[2][3]
Materials:
-
NEM-modified and unmodified (control) protein samples
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA[2][4]
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Ellman's Reagent Solution: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.[2]
-
Standard Curve Preparation (Optional but Recommended): Prepare a series of known concentrations of a standard thiol, such as cysteine or N-acetylcysteine, in the reaction buffer.
-
Sample Preparation: In separate microplate wells or cuvettes, add a known amount of the unmodified protein and the NEM-modified protein.
-
Reaction Initiation: Add the Ellman's Reagent solution to each sample and standard. A typical ratio is 50 µL of Ellman's reagent solution to 250 µL of the protein sample.[4]
-
Incubation: Incubate the reactions at room temperature for 15 minutes, protected from light.[2]
-
Measurement: Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer. Use a blank containing the reaction buffer and Ellman's reagent.
-
Calculation:
-
If using a standard curve, determine the concentration of free thiols in your protein samples by comparing their absorbance to the standard curve.
-
Alternatively, calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the molar concentration of the thiol.[2]
-
Data Presentation
The effectiveness of the NEM modification is clearly demonstrated by comparing the free thiol content of the protein before and after the reaction. The following table presents hypothetical data for a protein with a known number of cysteine residues.
| Sample | Protein Concentration (mg/mL) | Absorbance at 412 nm | Calculated Free Thiol Concentration (µM) | Moles of Free Thiol per Mole of Protein | Modification Efficiency (%) |
| Unmodified Protein | 1.0 | 0.566 | 40.0 | 4.0 | 0 |
| NEM-modified Protein | 1.0 | 0.028 | 2.0 | 0.2 | 95 |
This table illustrates a high degree of cysteine modification, with a 95% reduction in free thiol groups after NEM treatment.
Mandatory Visualization
To visualize the experimental workflow, the following diagrams illustrate the key steps and the chemical reactions involved.
Comparison with Other Alternatives
While Ellman's reagent is a reliable and cost-effective method, other techniques can also be employed to confirm cysteine modification.
| Method | Principle | Advantages | Disadvantages |
| Ellman's Reagent | Colorimetric assay that quantifies free sulfhydryl groups. | Simple, rapid, inexpensive, and requires standard laboratory equipment. | Indirect measurement of modification; can be affected by interfering substances. |
| Mass Spectrometry | Directly measures the mass increase of the protein or specific peptides after NEM modification. | Highly specific and sensitive; can identify the exact sites of modification. | Requires specialized equipment and expertise; can be time-consuming and costly. |
| Fluorescent Probes | Thiol-reactive fluorescent dyes that show a change in fluorescence upon reaction with free sulfhydryls. | High sensitivity; can be used for in-gel visualization and flow cytometry. | Can be expensive; potential for non-specific labeling. |
| Radioactive Labeling | Use of radiolabeled NEM (e.g., [¹⁴C]NEM) to track modification. | Highly sensitive and quantitative. | Requires handling of radioactive materials and specialized disposal. |
Conclusion
Confirming the successful modification of cysteine residues by this compound is a critical quality control step in many research and development pipelines. The Ellman's reagent assay provides a straightforward, quantitative, and cost-effective method for this purpose. While alternative methods like mass spectrometry offer higher specificity, the simplicity and accessibility of the Ellman's assay make it an invaluable tool for routine confirmation of cysteine modification. By following robust experimental protocols and carefully interpreting the data, researchers can confidently assess the efficiency of their NEM labeling reactions.
References
A Researcher's Guide: Navigating the Limitations of N-Ethylmaleimide in Cellular Applications
For researchers, scientists, and drug development professionals, the choice of a thiol-reactive compound is a critical decision that can significantly impact experimental outcomes. N-Ethylmaleimide (NEM), a widely used reagent for alkylating cysteine residues, offers rapid reaction kinetics. However, a careful examination of its limitations is crucial for accurate and reliable data. This guide provides a comprehensive comparison of NEM with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your cellular research.
This compound is an organic compound that irreversibly alkylates sulfhydryl groups on cysteine residues through a Michael addition reaction.[1][2] This property makes it a valuable tool for studying protein structure and function, inhibiting cysteine proteases, and trapping proteins in a specific redox state. Despite its utility, NEM is not without its drawbacks, including off-target reactivity and cellular toxicity, which can confound experimental results.
The Double-Edged Sword: Reactivity and Off-Target Effects
The primary limitation of NEM lies in its potential for off-target reactions, particularly with other nucleophilic amino acid residues such as lysine and histidine.[1][3] This lack of absolute specificity is more pronounced at physiological or alkaline pH, where the deprotonated forms of these amino acid side chains are more reactive. Such non-specific modifications can lead to protein inactivation, altered protein-protein interactions, and the generation of misleading data in proteomic studies.
In contrast, other alkylating agents exhibit different reactivity profiles. Iodoacetamide (IAM) and iodoacetic acid (IAA), for instance, react with thiols via a slower SN2 reaction.[4] While this slower kinetic can be a disadvantage, it can also contribute to a different off-target profile. Acrylamide and 4-vinylpyridine offer alternative chemistries for cysteine modification, each with its own set of advantages and disadvantages regarding specificity and reaction conditions.[5]
Cellular Perturbation: The Cytotoxicity of Thiol Alkylation
A significant concern in cellular applications is the inherent cytotoxicity of thiol-reactive compounds. By modifying essential cysteine residues in cellular proteins, these reagents can disrupt critical cellular processes, leading to cell death. The cytotoxic potential of NEM and its alternatives varies and is a crucial factor to consider, especially in live-cell imaging or long-term cellular assays. The concentration and incubation time required for effective cysteine alkylation must be carefully balanced against the potential for inducing cellular stress and apoptosis.
Comparative Analysis of Cysteine Alkylating Agents
To facilitate an informed decision, the following tables summarize the key characteristics, off-target effects, and cytotoxicity of NEM and its common alternatives.
| Feature | This compound (NEM) | Iodoacetamide (IAM) | Acrylamide | 4-Vinylpyridine |
| Reaction Mechanism | Michael Addition | SN2 Nucleophilic Substitution | Michael Addition | Michael Addition |
| Primary Target | Cysteine | Cysteine | Cysteine | Cysteine |
| Reaction pH | Optimal at pH 6.5-7.5[6] | Optimal at pH > 7.5 | Broad pH range | Optimal at pH 7.0-8.0 |
| Reaction Speed | Fast | Slower than NEM[4] | Moderate | Moderate |
| Reversibility | Irreversible | Irreversible | Irreversible | Irreversible |
Table 1: General Characteristics of Cysteine Alkylating Agents
| Reagent | Off-Target Residues | Conditions Favoring Off-Target Reactions | References |
| This compound (NEM) | Lysine, Histidine | Alkaline pH (>7.5)[1][6] | [1][3][7] |
| Iodoacetamide (IAM) | Methionine, Histidine, Lysine, Aspartate, Glutamate | Prolonged incubation, high concentrations | [3] |
| Acrylamide | Lysine, Histidine, N-terminus | Higher pH, prolonged incubation | |
| 4-Vinylpyridine | Generally high specificity for cysteines | Limited data on off-target reactions in complex proteomes |
Table 2: Comparison of Off-Target Effects
| Reagent | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound (NEM) | Various Cancer Cell Lines | 10 - 50 | Not specified | [8] |
| Iodoacetamide (IAM) | Data not readily available in a comparable format | - | - | |
| Acrylamide | Various Cancer Cell Lines | Generally in the mM range | Not specified | |
| 4-Vinylpyridine | Data not readily available in a comparable format | - | - |
Table 3: Comparative Cytotoxicity (IC50 Values) Note: Direct comparative IC50 data for all reagents under identical conditions is limited. The provided data is indicative and may vary significantly between cell lines and experimental setups.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of NEM action, its potential off-target effects, and a typical experimental workflow for protein alkylation.
Caption: Mechanism of this compound (NEM) alkylation of a cysteine residue.
Caption: Off-target reactivity of this compound (NEM) with other amino acids.
Caption: General experimental workflow for protein alkylation in cellular samples.
Experimental Protocols
The following are generalized protocols for cysteine alkylation in cellular samples using NEM and its alternatives. It is essential to optimize concentrations and incubation times for your specific cell type and experimental goals.
Protocol 1: Cysteine Alkylation with this compound (NEM) in Cultured Cells
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Reduction (Optional, for total cysteine alkylation):
-
Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-5 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation:
-
Prepare a fresh stock solution of NEM (e.g., 1 M in DMSO or ethanol).
-
Add NEM to the protein lysate to a final concentration of 10-40 mM.[3]
-
Incubate at room temperature for 1 hour in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 2-fold molar excess over NEM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Cysteine Alkylation with Iodoacetamide (IAM)
-
Cell Lysis and Protein Reduction:
-
Follow steps 1 and 2 from the NEM protocol.
-
-
Alkylation:
-
Prepare a fresh stock solution of IAM (e.g., 500 mM in lysis buffer).
-
Add IAM to the protein lysate to a final concentration of 20-50 mM.
-
Incubate at room temperature for 30-60 minutes in the dark.[9]
-
-
Quenching:
-
Add DTT to a final concentration of 2-fold molar excess over IAM.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
Proceed with your intended downstream analysis.
-
Protocol 3: Cysteine Alkylation with Acrylamide
-
Cell Lysis and Protein Reduction:
-
Follow steps 1 and 2 from the NEM protocol.
-
-
Alkylation:
-
Prepare a fresh stock solution of acrylamide (e.g., 1 M in water).
-
Add acrylamide to the protein lysate to a final concentration of 20-50 mM.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add DTT to a final concentration of 2-fold molar excess over acrylamide.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The sample is ready for further analysis.
-
Protocol 4: Cysteine Alkylation with 4-Vinylpyridine
-
Cell Lysis and Protein Reduction:
-
Follow steps 1 and 2 from the NEM protocol. The lysis buffer should be free of primary and secondary amines.
-
-
Alkylation:
-
Downstream Processing:
-
The reaction is often stopped by acidification (e.g., with acetic acid) followed by dialysis or buffer exchange to remove excess reagent.[10] The sample is then ready for downstream analysis.
-
Conclusion: Making an Informed Choice
The selection of a cysteine alkylating agent requires a careful consideration of the specific experimental context. While NEM offers the advantage of rapid reaction kinetics, its potential for off-target modifications and cytotoxicity necessitates caution. For applications demanding high specificity, particularly in quantitative proteomics, alternatives like iodoacetamide, acrylamide, or 4-vinylpyridine may be more suitable, despite their potentially slower reaction rates. Researchers are encouraged to perform pilot experiments to determine the optimal reagent and conditions that provide efficient cysteine alkylation with minimal off-target effects and cellular toxicity for their specific system. This informed approach will ultimately lead to more robust and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteome Analysis Using d-Labeled this compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Safety Operating Guide
Navigating the Safe Disposal of N-Ethylmaleimide (NEM): A Procedural Guide
N-Ethylmaleimide (NEM) is a highly toxic and reactive compound widely used in research for its ability to modify cysteine residues in proteins.[1] Its hazardous nature necessitates strict adherence to proper disposal procedures to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of NEM waste in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to handle the chemical with the utmost care in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling NEM.
-
Gloves: Wear appropriate chemical-resistant gloves.[2]
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A full-sleeved lab coat is required.
-
Respiratory Protection: All work with solid NEM or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation.[2][3] If a fume hood is not available, a NIOSH-approved respirator is necessary.[2]
Handling and Storage:
-
Minimize the generation of dust when working with solid NEM.[1]
-
Store NEM in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong acids, strong bases, and oxidizing agents.[3][4]
-
Keep containers tightly sealed.[2]
Step-by-Step Disposal Procedures for this compound Waste
The disposal of this compound is regulated, and procedures must comply with local, state, and federal guidelines. Under no circumstances should NEM waste be disposed of down the drain or in regular trash.[5]
Step 1: Waste Classification
This compound and materials contaminated with it are classified as hazardous waste due to their high toxicity.[6] It is the responsibility of the waste generator to ensure proper classification in accordance with regulations such as the US EPA guidelines under 40 CFR Parts 261.3 and any local institutional policies.[1][7]
Step 2: Segregation of Waste
Properly segregate NEM waste at the point of generation. Do not mix NEM waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.[8]
-
Solid Waste: This includes unused or expired NEM, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials.
-
Liquid Waste: This includes aqueous solutions, buffers, or organic solvents containing NEM.
Step 3: Containerization and Labeling
-
Primary Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. Whenever possible, dispose of unused NEM in its original container.[8][9]
-
Labeling: All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate concentrations (for liquid waste)
-
The associated hazards (e.g., "Toxic," "Corrosive")[2]
-
The date of accumulation
-
Step 4: Waste Storage
Store sealed and labeled hazardous waste containers in a designated, secure area that is inaccessible to unauthorized personnel. This area should be away from general lab traffic and have secondary containment to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for the NEM waste. Follow their specific procedures for waste transfer and documentation.
Emergency Procedures for this compound Spills
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
Solid NEM Spill: If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust creation. Place the material into a sealed container for hazardous waste disposal.[1]
-
Liquid NEM Spill: Absorb the spill with an inert material like vermiculite, sand, or earth.[10] Scoop the absorbent material into a designated hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Decontamination: Clean the spill area as directed by your institution's safety protocols.
-
Reporting: Report the spill to your supervisor and the EHS department immediately.
Quantitative Hazard and Physical Data
The following table summarizes key quantitative data for this compound, highlighting its hazardous properties.
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 25 mg/kg | [1] |
| Acute Dermal Toxicity (LD50, guinea pig) | 500 mg/kg | [1] |
| Flash Point | 73 °C (163.4 °F) | [1][3] |
| Melting Point | 41 - 45 °C (105.8 - 113 °F) | [3] |
| Boiling Point | 210 °C (410 °F) at 760 mmHg | [3] |
| pH (1 g/L aqueous solution) | 5.1 at 20 °C | [3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rowleybio.com [rowleybio.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
